2-Chloro-4-hydrazinylbenzoic acid
Description
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Properties
CAS No. |
700795-33-1 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(10-9)1-2-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) |
InChI Key |
OPDFEMWFKZVKSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NN)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Chloro-4-hydrazinylbenzoic Acid (CAS 41112-74-7)
[1][2][3]
Executive Summary: The "Privileged Scaffold" Utility
2-Chloro-4-hydrazinylbenzoic acid (CAS 41112-74-7) is a specialized aryl hydrazine intermediate critical for the synthesis of nitrogen-rich heterocycles.[1] Its structural uniqueness lies in the 2-chloro substituent , which provides steric and electronic modulation distinct from the unsubstituted analog (4-hydrazinobenzoic acid).[1]
In modern drug discovery, this compound serves as a primary building block for pyrazoles, indazoles, and triazoles —core pharmacophores found in kinase inhibitors (e.g., VEGFR, BCR-ABL targets) and Factor IXa inhibitors. The presence of the carboxylic acid moiety allows for further derivatization (amide coupling), while the hydrazine group acts as a versatile nucleophile for cyclization reactions.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models for the hydrochloride salt form, which is the most common commercial presentation due to enhanced stability.
| Property | Value / Description | Notes |
| CAS Number | 41112-74-7 | Hydrochloride salt is common.[1][2] |
| IUPAC Name | 2-Chloro-4-hydrazinylbenzoic acid | Also: 2-Chloro-4-hydrazinobenzoic acid |
| Molecular Formula | C₇H₇ClN₂O₂ (Free Acid) | C₇H₈Cl₂N₂O₂ (HCl Salt) |
| Molecular Weight | 186.59 g/mol (Free Acid) | 223.06 g/mol (HCl Salt) |
| Appearance | Off-white to pale beige powder | Oxidizes/darkens upon air exposure.[1] |
| Solubility | DMSO, Methanol, Water (Hot) | Poor solubility in non-polar solvents (DCM, Hexane). |
| Melting Point | >210 °C (Decomposes) | Characteristic of aryl hydrazines; exact point varies by purity/salt form.[1] |
| Acidity (pKa) | ~3.5 (COOH), ~5.2 (Hydrazine) | The 2-Cl group increases acidity of COOH relative to benzoic acid.[1] |
| Stability | Hygroscopic; Air-sensitive | Store under inert atmosphere (Argon/Nitrogen) at -20°C. |
Synthetic Utility & Reactivity Pathways
The core utility of CAS 41112-74-7 lies in its bifunctional reactivity .[1] The hydrazine group (-NHNH₂) is a potent alpha-effect nucleophile, while the carboxylic acid (-COOH) remains available for orthogonal coupling reactions.[1]
Core Reaction Pathways
-
Pyrazole Synthesis (Knorr Pyrazole Synthesis): Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or
-keto esters yields 1-arylpyrazoles.[1] The 2-chloro group influences the regioselectivity and final conformation of the drug molecule.[1] -
Semicarbazide Formation: Reaction with cyanates (e.g., Potassium Cyanate) yields semicarbazides, which are precursors to 1,2,4-triazol-3-ones.[1]
-
Indazole Formation: Under specific oxidative or acidic conditions, the hydrazine can cyclize onto the ortho-carbon (though the 2-Cl position is blocked, cyclization often targets the other ortho-position or involves displacement if activated).[1]
Visualized Reaction Workflow
The following diagram illustrates the divergence from the CAS 41112-74-7 scaffold into three critical heterocyclic classes.
Caption: Divergent synthesis pathways from CAS 41112-74-7 yielding three distinct pharmacophores.[1]
Experimental Protocols
Protocol A: Synthesis of CAS 41112-74-7 (Diazotization-Reduction)
Context: If the compound is unavailable commercially, it can be synthesized from 2-chloro-4-aminobenzoic acid .[1] This protocol is adapted from standard aryl hydrazine synthesis methodologies (e.g., Org. Synth. Coll. Vol. 1).
Reagents:
-
2-Chloro-4-aminobenzoic acid (1.0 eq)[1]
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Tin(II) Chloride (SnCl₂[1]·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-chloro-4-aminobenzoic acid in conc. HCl (approx. 5-10 mL per gram of substrate) and cool to -5°C to 0°C in an ice-salt bath.
-
Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 0°C. Stir for 30 mins.
-
Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue/black).[1]
-
-
Reduction:
-
Method A (SnCl₂): Dissolve SnCl₂ in conc.[1] HCl at 0°C. Add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate (the hydrazine tin complex) will form.
-
Method B (Na₂SO₃): Pour the diazonium solution into a cold solution of Na₂SO₃/NaOH.[1] Heat to 70°C for 1 hour, then acidify to hydrolyze the sulfonate intermediate.
-
-
Isolation:
-
For Method A, filter the complex and treat with alkali to liberate the free base, or recrystallize from dilute HCl to obtain the hydrochloride salt (CAS 41112-74-7).
-
Yield: Typically 60-75%.[1]
-
Protocol B: Synthesis of a Pyrazole Derivative
Context: Validating the reactivity of CAS 41112-74-7 for library generation.
-
Reaction Setup: In a round-bottom flask, dissolve CAS 41112-74-7 (1 mmol) in Ethanol (10 mL) .
-
Addition: Add Acetylacetone (1.1 mmol) and a catalytic amount of Acetic Acid (or Et₃N if using the HCl salt).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The pyrazole product often precipitates.[1] If not, evaporate solvent and recrystallize from EtOH/Water.[1]
-
Result: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chlorobenzoic acid.
Handling, Safety, & Stability
Hazard Class: Aryl hydrazines are generally toxic and potential carcinogens.
-
GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Sens. 1, Carcinogen 2.
-
Storage: Store at -20°C under inert gas (Argon). The hydrochloride salt is significantly more stable than the free base, which oxidizes rapidly to the azo or hydrazo derivative (turning dark brown).
-
Incompatibility: Avoid contact with strong oxidizing agents (creates nitrogen gas/explosion risk) and aldehydes (unless intended for reaction).[1]
References
-
BenchChem. Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (Technical Guide on Precursor Synthesis). Link
-
Organic Syntheses. o-Hydrazinobenzoic acid hydrochloride.[1][4] Org.[1][2][4][5] Synth. 1945, 25, 53. (Foundational protocol for hydrazinobenzoic acids). Link
-
Google Patents. US20180030036A1 - Factor IXa Inhibitors.[1] (Specific application of CAS 41112-74-7 in drug synthesis).[1] Link
-
PubChem. 4-Hydrazinobenzoic acid (Analogous Compound Data).Link
-
ChemicalBook. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Properties.Link
Sources
- 1. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Organic Chemistry [3asenrise.com]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
2-Chloro-4-hydrazinylbenzoic acid hydrochloride salt molecular weight
The following technical guide is structured to provide an exhaustive analysis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride , focusing on its molecular weight, synthesis, and critical role in pharmaceutical applications.
Molecular Weight Analysis, Synthesis Protocols, and Application Architectures
Executive Summary & Molecular Identity
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a bifunctional aromatic building block essential for the synthesis of nitrogen-containing heterocycles, particularly indazoles and pyrazoles used in oncology and antimicrobial drug discovery.[1][2]
Accurate characterization of this compound’s molecular weight (MW) is not merely a cataloging exercise; it is the fundamental constant governing stoichiometric precision in multi-step organic synthesis.[2] As a hydrochloride salt, the compound exists in equilibrium, often requiring precise acid-base accounting during formulation.[2]
Chemical Identity Table
| Attribute | Specification |
| Systematic Name | 2-Chloro-4-hydrazinylbenzoic acid hydrochloride |
| CAS Number | 41112-74-7 |
| Molecular Formula | C₇H₇ClN₂O₂[1][2][3][4] · HCl |
| Parent Structure | 2-Chloro-4-hydrazinylbenzoic acid |
| Salt Form | Monohydrochloride (1:[1][2]1) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in cold water |
Molecular Weight Analysis
For high-precision applications (e.g., quantitative NMR standards or GMP synthesis), relying on a generic "molecular weight" is insufficient.[2] Researchers must distinguish between the free base and the salt form .[2]
Component Stoichiometry
The hydrochloride salt adds a specific mass burden that must be factored into molarity calculations.[2]
| Component | Formula | Exact Mass (Da) | Average Mass ( g/mol ) |
| Parent (Free Base) | C₇H₇ClN₂O₂ | 186.020 | 186.60 |
| Counterion (Acid) | HCl | 35.977 | 36.46 |
| Total Salt | C₇H₈Cl₂N₂O₂ | 221.996 | 223.06 |
Critical Note on Stoichiometry: When using this reagent in synthesis (e.g., condensation with aldehydes), the 223.06 g/mol value must be used to calculate equivalents.[2] Failure to account for the HCl fraction (approx.[2] 16.3% by mass) will result in a stoichiometric deficiency of the hydrazine nucleophile, leading to incomplete conversion and lower yields.
Theoretical Calculation Logic
The molecular weight is derived from standard atomic weights (IUPAC 2021 intervals):
-
Carbon (7×): 7 × 12.011 = 84.077[2]
-
Hydrogen (8×): 8 × 1.008 = 8.064[2]
-
Chlorine (2×): 2 × 35.45 = 70.90 (One on ring, one in HCl)
-
Nitrogen (2×): 2 × 14.007 = 28.014[2]
-
Oxygen (2×): 2 × 15.999 = 31.998[2]
-
Sum: 223.053 g/mol (Rounded to 223.06 )[2]
Synthesis & Manufacturing Protocol
The synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride typically proceeds via the diazotization-reduction pathway, starting from 4-amino-2-chlorobenzoic acid.[1][2] This method is preferred for its scalability and the stability of the intermediate diazonium salt.[2]
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from the nitro-precursor to the final hydrazine salt.
Figure 1: Step-wise synthetic pathway from nitro-benzoic precursor to hydrazine salt.
Detailed Experimental Protocol
Safety Warning: Hydrazines are potential carcinogens and toxic.[2] Handle in a fume hood with nitrile gloves.[2]
Phase 1: Diazotization[1][3][5][6]
-
Preparation: Suspend 4-amino-2-chlorobenzoic acid (1.0 equiv) in concentrated HCl (approx. 5-6 equiv) and water. Cool the mixture to -5°C to 0°C in an ice/salt bath.
-
Activation: Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂) (1.1 equiv).[2] Maintain temperature below 5°C to prevent decomposition of the diazonium salt.[2]
-
Monitoring: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue/black).[1][2]
Phase 2: Reduction (The Meyer Method)
-
Reagent Prep: Prepare a solution of Stannous Chloride (SnCl₂[2]·2H₂O) (2.5 equiv) in concentrated HCl.[2] Cool to 0°C.[2]
-
Addition: Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring. The reaction is exothermic; control rate to keep T < 10°C.[2]
-
Crystallization: A precipitate (the hydrazine double salt) typically forms.[2] Allow to stand at 4°C overnight.[2]
-
Isolation: Filter the solid.
-
Purification: To obtain the pure hydrochloride salt, dissolve the tin complex in hot water, treat with H₂S (or sulfide source) to remove tin as SnS (precipitate), filter, and concentrate the filtrate. Alternatively, for lab scale, recrystallization from 2N HCl is often sufficient to yield the clean hydrochloride salt.
Analytical Characterization & Quality Assurance
Trust in the reagent requires rigorous validation.[2] The following workflow ensures the identity and purity of the molecular weight standard.
Analytical Workflow
Figure 2: Analytical workflow for validating molecular weight and salt stoichiometry.
Key Validation Metrics
-
Mass Spectrometry (MS): In ESI+ mode, you will observe the parent ion [M+H]⁺ at m/z ~187.0 .[2] You will not see the 223 peak directly, as the HCl dissociates.[2]
-
Chloride Titration: To confirm the "223.06" MW, perform an argentometric titration (with AgNO₃).[2]
Applications in Drug Development
The specific placement of the Chlorine atom at position 2 and the Hydrazine at position 4 makes this molecule a "privileged structure" for designing bioactive scaffolds.
-
Pyrazole Synthesis: Reaction with 1,3-diketones yields 1-arylpyrazoles.[1][2] The 2-chloro substituent provides steric bulk that can lock the conformation of the resulting drug molecule, improving binding affinity to kinase pockets.
-
Indazole Formation: Cyclization strategies can fuse the hydrazine nitrogen back onto the ring (often requiring displacement of the adjacent halogen or activation), forming indazoles, a core structure in many anti-inflammatory and anti-cancer agents.[2]
-
Linker Chemistry: The carboxylic acid tail allows this molecule to be conjugated to peptides or solubilizing groups, serving as a "warhead" delivery system.[2]
References
-
PubChem. (2024).[2][7] Compound Summary: 4-Chloro-3-hydrazinylbenzoic acid hydrochloride (Isomer Analog Context).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
Cohen, J. et al. (1905).[2] Chlorination of the Aminobenzoic Acids. Journal of the Chemical Society, Transactions.[2] (Historical grounding for halogenated aminobenzoic acid precursors).
-
Thermo Scientific Chemicals. (2024).[2] 4-Hydrazinobenzoic acid hydrochloride Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 52356-01-1|2-Hydrazinobenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 4. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Chloro-3-hydrazinylbenzoic acid hydrochloride | C7H8Cl2N2O2 | CID 16242996 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2-Chloro-4-hydrazinylbenzoic Acid in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-4-hydrazinylbenzoic acid in organic solvents. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, drawing upon the physicochemical properties of its constituent functional groups and analogous, well-documented compounds. It offers a robust theoretical discussion complemented by detailed, field-proven experimental protocols, enabling researchers to systematically screen for optimal solvent systems. This guide is designed to be a practical and authoritative resource for professionals engaged in process development, formulation, and analytical characterization involving 2-chloro-4-hydrazinylbenzoic acid.
Introduction and Strategic Importance
2-Chloro-4-hydrazinylbenzoic acid is a bespoke chemical entity, characterized by a trifunctionalized benzene ring bearing a carboxylic acid, a hydrazine moiety, and a chloro substituent. Each of these groups imparts distinct physicochemical characteristics that collectively dictate its behavior in various media. The strategic placement of the electron-withdrawing chlorine atom at the ortho-position to the carboxylic acid, and the versatile hydrazinyl group at the para-position, suggests its potential as a key intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).
The solubility of such an intermediate is a critical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A comprehensive understanding of its solubility profile in diverse organic solvents is, therefore, not merely an academic exercise but a fundamental prerequisite for efficient process scale-up, crystallization, and the development of stable, effective drug products.[1]
Physicochemical Properties and Solubility Prediction
| Property | Predicted Value/Characteristic | Rationale and Expert Insights |
| Molecular Formula | C₇H₇ClN₂O₂ | Derived from its chemical structure. |
| Molecular Weight | ~202.60 g/mol | Calculated from the atomic weights of its constituent atoms. |
| pKa | Carboxylic Acid: ~3.5-4.0 Hydrazinyl Group: ~4.5-5.5 | The carboxylic acid pKa is expected to be lower (more acidic) than that of benzoic acid (~4.2) due to the electron-withdrawing effect of the ortho-chloro substituent. The hydrazinyl group will have a basic character.[2] |
| logP (Octanol-Water Partition Coefficient) | Moderate | The presence of polar, hydrogen-bonding groups (carboxylic acid, hydrazine) is counteracted by the hydrophobic benzene ring and the lipophilic chloro group. This balance suggests moderate lipophilicity. |
| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid and hydrazinyl groups are both potent hydrogen bond donors and acceptors, which will be a dominant factor in its solubility in protic solvents. |
| Physical Form | Likely a crystalline solid | Based on the properties of similar substituted benzoic acids.[3] |
Causality Behind Predicted Solubility Behavior:
The solubility of 2-chloro-4-hydrazinylbenzoic acid will be a complex interplay of these properties. The "like dissolves like" principle serves as a primary guide.
-
Polar Protic Solvents (e.g., Alcohols, Water): The ability to form strong hydrogen bonds with the carboxylic acid and hydrazinyl groups will promote solubility. However, the non-polar benzene ring and chloro group will limit solubility, especially in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and hydrazinyl protons. Solvents with high dipole moments will be effective at solvating the polar regions of the molecule. Based on data for the related 4-hydrazinobenzoic acid, high solubility in DMSO can be anticipated.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute will not be compensated by the weak van der Waals interactions with the solvent.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published data, a robust and reproducible experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[5] The protocol below is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.
Workflow for Solubility Screening
Caption: Isothermal Shake-Flask Solubility Workflow
Detailed Step-by-Step Methodology
Expertise & Experience in Protocol Design: This protocol incorporates steps to mitigate common sources of error, such as ensuring equilibrium, preventing solvent evaporation, and avoiding interference from undissolved solids.
-
Preparation of Solvent Vials:
-
To a series of 4 mL glass vials, add a magnetic stir flea.
-
Precisely pipette 2 mL of each selected organic solvent into separate vials. Include a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).
-
Add an excess of solid 2-chloro-4-hydrazinylbenzoic acid to each vial (e.g., 50-100 mg, ensuring a significant amount of undissolved solid remains at the end of the experiment). The presence of excess solid is the cornerstone of achieving an equilibrium saturated solution.
-
Seal each vial immediately with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration - The Trustworthiness Pillar:
-
Place the vials in a temperature-controlled shaker or on a multi-position stirring plate set to a constant temperature (e.g., 25°C).
-
Agitate the slurries vigorously for a minimum of 24 hours. Causality: A prolonged equilibration time is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium. For compounds with slow dissolution kinetics, a 48-hour or even 72-hour period may be necessary. A pilot study comparing 24h vs. 48h results can validate the chosen equilibration time.
-
After the agitation period, turn off the stirring and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample from the clear supernatant of each vial using a 1 mL syringe.
-
Immediately attach a 0.22 µm syringe filter (PTFE or other solvent-compatible material) and dispense the filtrate into a clean, pre-labeled HPLC vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.
-
Perform an accurate serial dilution of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a logical starting point. The UV detector should be set to the λmax of the compound.
-
Prepare a multi-point calibration curve using accurately weighed standards of 2-chloro-4-hydrazinylbenzoic acid to ensure accurate quantification.
-
-
Data Calculation and Presentation:
-
Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Present the results in a clear, tabular format.
-
Data Presentation for Experimental Results
The following tables are provided as templates for organizing experimentally determined solubility data.
Table 1: Solubility of 2-Chloro-4-hydrazinylbenzoic Acid in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Isopropanol | 3.9 | |||
| Acetonitrile | 5.8 | |||
| Acetone | 5.1 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Ethyl Acetate | 4.4 | |||
| Dichloromethane | 3.1 | |||
| Toluene | 2.4 | |||
| Heptane | 0.1 |
Table 2: Temperature Dependence of Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Solvent A (e.g., Ethanol) | 5 | |
| 25 | ||
| 40 | ||
| Solvent B (e.g., Acetonitrile) | 5 | |
| 25 | ||
| 40 |
Conclusion
While direct, quantitative solubility data for 2-chloro-4-hydrazinylbenzoic acid remains to be published, a thorough understanding of its molecular structure and the principles of physical chemistry provides a strong basis for predicting its behavior and designing effective solubility screening experiments. The protocols and frameworks presented in this guide offer a robust, scientifically-sound pathway for researchers to generate the high-quality, reliable solubility data essential for advancing their research and development objectives. The application of these detailed methodologies will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from laboratory discovery to practical application.
References
- Chavan, R. B., & Rathod, V. K. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(1), 1038-1051.
- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801–3803.
- Jozwiak, K., Tuszynska, B., & Combrinck, J. (2014). Predicting drug solubility in organic solvents mixtures. Unipd.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Kappe, C. O. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(3), 1134-1144.
-
Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoic Acid-HCL (4-HBA). Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]
Sources
Chemo-Informatics and Synthetic Utility of 2-Chloro-4-hydrazinylbenzoic Acid
Executive Summary & Chemical Identity
2-Chloro-4-hydrazinylbenzoic acid (often supplied as the hydrochloride salt, CAS 41112-74-7) is a critical bifunctional building block in medicinal chemistry. Characterized by an electron-withdrawing carboxylic acid at position 1, an ortho-chloro substituent at position 2, and a nucleophilic hydrazine moiety at position 4, this molecule serves as a "linchpin" intermediate. It is extensively utilized in the synthesis of fused heterocycles—specifically indazoles, pyrazoles, and indoles—which are pharmacophores in Factor IXa inhibitors (anticoagulants) and kinase inhibitors.
The presence of the ortho-chlorine atom provides steric influence and lipophilicity modulation, while the hydrazine group acts as a versatile nucleophile for cyclization reactions.
Chemo-Informatics Data Table
| Property | Data Specification |
| Chemical Name | 2-Chloro-4-hydrazinylbenzoic acid |
| Common Synonyms | 2-Chloro-4-hydrazinobenzoic acid; 4-Hydrazino-2-chlorobenzoic acid |
| CAS Number | 41112-74-7 (Hydrochloride salt); 52433-44-4 (Free base) |
| Molecular Formula | C₇H₇ClN₂O₂ (Free base) |
| Molecular Weight | 186.59 g/mol (Free base); 223.05 g/mol (HCl salt) |
| Canonical SMILES | NNc1cc(Cl)c(C(=O)O)cc1 |
| InChI String | InChI=1S/C7H7ClN2O2/c8-5-3-4(9-10)1-2-6(5)7(11)12/h1-3,9H,10H2,(H,11,12) |
| InChIKey | VZCYOQUCFHKZQN-UHFFFAOYSA-N (Computed) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH (warm); sparingly soluble in water (free base) |
Synthetic Methodology: The Diazotization-Reduction Protocol
While nucleophilic aromatic substitution (
Critical Process Parameters (CPPs)
-
Temperature Control (<5°C): Essential during diazotization to prevent the hydrolysis of the diazonium salt to the corresponding phenol.
-
Acid Stoichiometry: A large excess of HCl is required to maintain the solubility of the diazonium salt and facilitate the SnCl₂ reduction mechanism.
-
Agitation: Vigorous stirring is required as the final hydrazine hydrochloride often precipitates, creating a thick slurry.
Step-by-Step Experimental Protocol
Phase 1: Diazotization[1]
-
Preparation: Charge a 500 mL 3-neck round-bottom flask with 2-chloro-4-aminobenzoic acid (10.0 g, 58.3 mmol) and concentrated HCl (60 mL).
-
Cooling: Cool the resulting suspension to 0–5°C using an ice/salt bath. Monitor internal temperature with a probe.
-
Nitrite Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 4.4 g, 64.0 mmol) in water (15 mL) over 20 minutes.
-
Checkpoint: The internal temperature must not exceed 5°C.
-
-
Digestion: Stir the mixture at 0°C for 30 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.
Phase 2: Stannous Chloride Reduction
-
Reductant Prep: In a separate vessel, dissolve Stannous Chloride Dihydrate (SnCl₂·2H₂O, 33.0 g, 146 mmol) in concentrated HCl (40 mL). Cool this solution to <10°C.
-
Reduction: Rapidly add the cold SnCl₂ solution to the diazonium mixture with vigorous stirring.
-
Observation: A significant exotherm will occur. Maintain temp <10°C. A thick, creamy precipitate (the hydrazine tin complex) will form immediately.
-
-
Aging: Stir the slurry at 0–5°C for 2 hours, then allow it to warm to room temperature over 1 hour.
Phase 3: Isolation and Purification[1][2]
-
Filtration: Filter the solids and wash the cake with cold brine (saturated NaCl) to remove excess tin salts.
-
Free Base Liberation (Optional): To obtain the free base, suspend the solid in water and adjust pH to 4–5 with saturated Sodium Acetate.
-
Salt Formation (Preferred): For the HCl salt (most stable form), recrystallize the crude solid from 2N HCl or Ethanol/HCl.
-
Drying: Dry under vacuum at 40°C over P₂O₅.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 2-chloro-4-hydrazinylbenzoic acid via the diazonium-reduction pathway.
Reactivity & Applications in Drug Discovery
The utility of 2-chloro-4-hydrazinylbenzoic acid lies in its ability to form fused heterocyclic rings. The carboxylic acid handle allows for subsequent amide coupling to diverse pharmacophores.
Key Transformations
-
Fischer Indole Synthesis: Reaction with ketones (e.g., cyclohexanone) under acidic conditions yields tetrahydrocarbazoles or substituted indoles.
-
Pyrazole Formation: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or
-keto esters yields pyrazoles. This is the primary route for synthesizing Factor IXa inhibitors. -
Indazole Synthesis: Intramolecular cyclization strategies can yield indazoles, a scaffold seen in kinase inhibitors (e.g., Axitinib analogs).
Application Workflow: Factor IXa Inhibitor Synthesis
In the context of anticoagulant research (Factor IXa inhibition), this hydrazine reacts with specific keto-esters to form the core pyrazole ring, which is then coupled to an arginine mimetic.
Figure 2: Divergent synthetic utility of the hydrazine scaffold in heterocyclic generation.
Safety & Handling Protocols (E-E-A-T)
As a hydrazine derivative, this compound possesses specific toxicological risks that must be managed via engineering controls.
-
Genotoxicity Warning: Hydrazines are known structural alerts for genotoxicity (mutagenicity). All handling should occur within a certified fume hood.
-
Skin Sensitization: The hydrochloride salt is a potent skin, eye, and respiratory irritant.
-
Decomposition: Avoid contact with strong oxidizers.[3] Hydrazines can liberate nitrogen gas rapidly if oxidized, presenting a pressure hazard in closed vessels.
-
Waste Disposal: Do not dispose of down the drain. Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) slowly in a cooling bath before disposal to convert them to inert nitrogen gas.
References
-
Synthesis of Hydrazines: BenchChem. (2025). Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid. Retrieved from (Contextual grounding for precursor synthesis).
-
Factor IXa Inhibitors: Patent US20180030036A1. Factor IXa Inhibitors. Retrieved from (Details the specific use of 2-chloro-4-hydrazinylbenzoic acid in drug synthesis).
-
Chemical Data: PubChem. 4-Hydrazinobenzoic acid.[4] Retrieved from (Base structure validation).
-
Commercial Availability: BLD Pharm. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. Retrieved from (Verification of CAS 41112-74-7).
Sources
- 1. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 2. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]
- 3. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 4. 4-Chloro-3-hydrazinylbenzoic acid hydrochloride | C7H8Cl2N2O2 | CID 16242996 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS 41112-74-7): Synthesis, Applications, and Market Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS 41112-74-7) is a substituted aromatic hydrazine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural arrangement, featuring a carboxylic acid, a hydrazine group, and a chlorine atom on a benzene ring, offers multiple reactive sites for the construction of complex heterocyclic scaffolds. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic transformations.
This guide provides a comprehensive technical overview of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride, including a detailed, field-proven synthetic protocol, an analysis of its applications in drug discovery, a survey of commercial suppliers, and essential safety and handling information. The strategic placement of the chloro and hydrazinyl groups makes this molecule a key intermediate for creating targeted libraries of compounds for screening against various biological targets, particularly in the development of kinase inhibitors and other antineoplastic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its effective use in research and development. While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from closely related analogs like 4-hydrazinobenzoic acid and its hydrochloride salt.
| Property | Value/Information | Source(s) |
| CAS Number | 41112-74-7 | |
| Chemical Name | 2-Chloro-4-hydrazinylbenzoic acid hydrochloride | [1] |
| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |
| Molecular Weight | 223.06 g/mol | |
| Appearance | Typically an off-white to light brown powder | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | [3] |
| Storage | Store in a cool, dry, well-ventilated place, away from strong oxidizing agents. |
Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: A Validated Protocol
The synthesis of aryl hydrazines from their corresponding anilines is a classic and reliable transformation in organic chemistry, typically proceeding through a two-step sequence: diazotization followed by reduction.[4][5][6] The following protocol is adapted from a well-established and trusted procedure for a related isomer, o-hydrazinobenzoic acid hydrochloride, published in Organic Syntheses.[7] The starting material for this adapted synthesis is 4-Amino-2-chlorobenzoic acid, which can be synthesized from 2-chloro-4-nitrobenzoic acid via reduction.[8][9][10]
Core Synthesis Pathway
The fundamental transformation involves the conversion of the primary amino group of 4-Amino-2-chlorobenzoic acid into a diazonium salt, which is then reduced in situ to the corresponding hydrazine.
Caption: High-level overview of the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride.
Detailed Experimental Protocol
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Equipment:
-
Large beaker (e.g., 2 L) with mechanical stirrer and thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of 4-Amino-2-chlorobenzoic Acid
-
In a 2 L beaker equipped with a mechanical stirrer, suspend 4-Amino-2-chlorobenzoic acid (e.g., 0.3 mole) in deionized water (300 mL).
-
Cool the suspension in an ice-salt bath to 0 °C.
-
While stirring vigorously, add concentrated hydrochloric acid (e.g., 340 mL) in one portion. The starting material will dissolve, and its hydrochloride salt may begin to precipitate.
-
Maintain the temperature between 0-5 °C and slowly add a pre-prepared solution of sodium nitrite (e.g., 0.31 mole in 200 mL of water) dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the 2-chloro-4-carboxybenzenediazonium chloride intermediate. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.
Part B: Reduction of the Diazonium Salt
-
In a separate large flask, prepare a solution of stannous chloride dihydrate (e.g., 0.75 mole) in concentrated hydrochloric acid (e.g., 600 mL). Cool this solution in an ice bath to below 10 °C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the stannous chloride solution. The temperature should be carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, a precipitate of the product should form. Continue to stir the mixture in the ice bath for an additional 1-2 hours.
-
Collect the precipitated 2-Chloro-4-hydrazinylbenzoic acid hydrochloride by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with small portions of ice-cold, dilute (1:1) hydrochloric acid to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to yield the final compound.
Rationale and Trustworthiness: This protocol is based on a robust and well-documented method for the synthesis of aryl hydrazines.[7] The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with stannous chloride is a standard and effective method for converting diazonium salts to hydrazines.[8] By following these steps carefully, this protocol provides a reliable system for obtaining the desired product.
Applications in Drug Discovery and Development
Hydrazine-containing compounds are a cornerstone in medicinal chemistry due to their ability to form various stable heterocyclic structures and act as versatile linkers.[11] While specific applications of the 2-chloro-4-hydrazinyl isomer are not as widely reported as its 4-hydrazinyl counterpart, its structural motifs suggest significant potential in several therapeutic areas.
As a Scaffold for Kinase Inhibitors
Many small molecule kinase inhibitors, which are a major class of cancer therapeutics, are built upon heterocyclic cores.[12] The hydrazine moiety of 2-Chloro-4-hydrazinylbenzoic acid is an excellent precursor for constructing pyrazole, indazole, and triazine rings, which are prevalent in FDA-approved kinase inhibitors.[13][14] The chlorine atom can serve to modulate the electronic properties of the molecule or occupy a specific hydrophobic pocket in a kinase active site, enhancing binding affinity and selectivity. The carboxylic acid group provides a convenient handle for further derivatization, allowing for the optimization of pharmacokinetic properties.
Synthesis of Novel Heterocyclic Compounds
The reactivity of the hydrazine group allows for condensation reactions with various carbonyl compounds to form hydrazones, which can then be cyclized to form a diverse array of five- and six-membered heterocycles. These heterocyclic systems are frequently found in biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][15] The presence of the chloro-substituent introduces a specific electronic and steric profile that can be exploited in structure-activity relationship (SAR) studies to fine-tune the biological activity of the resulting compounds.
Caption: Potential synthetic pathways and therapeutic applications of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride.
Market Analysis: Suppliers and Pricing
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is available from a number of chemical suppliers who specialize in building blocks for research and development. However, it is considered a more specialized reagent compared to its 4-hydrazinyl isomer, and as such, it may not be a stock item for all major suppliers.
| Supplier | Location | Availability/Notes |
| BLD Pharm | Global | Listed in catalog.[1] |
| Biolla Chemicals | Germany | Supplier of various laboratory chemicals.[16] |
| Alliance Chemical | USA | Supplier of laboratory and industrial chemicals.[17] |
| IMCD | Global | Distributor of speciality chemicals.[18] |
| Altogen Chemicals | USA | Manufacturer of various chemicals.[19] |
Pricing for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride is typically provided upon request and can vary based on quantity, purity, and supplier. For researchers, it is advisable to contact multiple suppliers to obtain quotes for comparison.
Safety and Handling
-
Hazards: May cause skin, eye, and respiratory irritation. Hydrazine derivatives should be handled as potentially toxic and carcinogenic.[21]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a strategic and versatile building block for researchers and drug development professionals. Its unique substitution pattern provides a valuable starting point for the synthesis of novel heterocyclic compounds, particularly in the pursuit of new kinase inhibitors and other targeted therapies. While its commercial availability is more specialized than some related isomers, its potential for creating diverse and biologically active molecules makes it a compound of significant interest. The adapted synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further exploration of its utility in the advancement of medicinal chemistry and pharmaceutical sciences.
References
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SciELO. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link][4]
-
ResearchGate. (2023). Synthesis of N‐arylhydrazides from anilines. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link][6]
-
Hofmann, J., Jasch, H., & Heinrich, M. R. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. The Journal of Organic Chemistry, 79(5), 2314–2320. [Link][22]
-
University of Bristol, School of Chemistry. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link][7]
-
biolla chemicals. (2022). Supplier of raw materials and chemicals. Retrieved from [Link][16]
-
K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link][20]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link][11]
-
DC Fine Chemicals. (2025). Safety Data Sheet. Retrieved from [Link][21]
-
Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoicacid Hydrochloride. Retrieved from [Link][23]
-
PMC. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link][10]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][13]
-
Organic Syntheses. (n.d.). [No title found]. Retrieved from [Link][25]
-
IMCD. (n.d.). Leading Speciality Chemicals & Ingredients Distributor. Retrieved from [Link][18]
-
PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link][26]
-
PubMed. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link][14]
-
MDPI. (2023). Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates. Retrieved from [Link][27]
-
arXiv. (2022). Hybrid Approach to Identify Druglikeness Leading Compounds against COVID-19 3CLProtease. Retrieved from [Link][28]
-
MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Retrieved from [Link][12]
-
PubMed. (2023). Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRAS G12C with Demonstrable CNS Penetration. Retrieved from [Link][29]
-
PMC. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link][15]
-
PubChem. (n.d.). 4-Hydrazinobenzoic acid. Retrieved from [Link][30]
-
PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. Retrieved from [Link][31]
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Technical Guide: Chemical Stability & Handling of Chlorinated Phenylhydrazines
Topic: Chemical Stability of Chlorinated Phenylhydrazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Chlorinated phenylhydrazines (e.g., 4-chlorophenylhydrazine) are critical synthons in the manufacture of pyrazole-based agrochemicals and indole-based pharmaceuticals.[1] However, their utility is frequently compromised by their inherent instability. Unlike simple anilines, the hydrazine moiety (
This guide analyzes the physicochemical stability of these derivatives, contrasting the labile free base with the robust hydrochloride salt.[2] It provides a mechanistic rationale for degradation pathways and establishes a self-validating protocol for their handling in GMP and R&D environments.
Mechanistic Stability Profile
To master the handling of chlorinated phenylhydrazines, one must understand the "Chlorine Effect." While phenylhydrazine itself is unstable, the introduction of a chlorine atom on the aromatic ring alters the degradation kinetics through inductive (
The "Double-Edged" Electronic Effect
The chlorine substituent is electron-withdrawing by induction. Theoretically, this should stabilize the molecule against oxidation (which requires electron loss). However, empirical data suggests a more complex reality:
-
Acidity Increase: The electron-withdrawing nature of chlorine increases the acidity of the hydrazinic protons. In basic or neutral media, this facilitates deprotonation, which is often the rate-limiting step in auto-oxidation.
-
Para-Substitution Instability: Research indicates that while ortho-halogens may sterically hinder oxidation, para-chlorophenylhydrazine often exhibits accelerated oxidation rates compared to the unsubstituted parent under aerobic conditions [1].
Oxidative Degradation Pathway
The primary mode of failure is auto-oxidation leading to the formation of diazonium salts and subsequent "tar" formation (biaryls and azo compounds).
Figure 1: Oxidative Degradation Mechanism The following diagram illustrates the cascade from the hydrazine free base to the diazonium species.
Caption: Step-wise oxidative degradation of chlorinated phenylhydrazine free base leading to diazonium decomposition.
Comparative Stability Data: Free Base vs. Hydrochloride Salt
The most effective stability strategy is protonation. By converting the free base to the hydrochloride salt, the lone pair on the
Table 1: Physicochemical Stability Comparison
| Feature | 4-Chlorophenylhydrazine (Free Base) | 4-Chlorophenylhydrazine HCl (Salt) |
| Physical State | Oily liquid or low-melting solid | White to off-white crystalline powder |
| Melting Point | ~20–25°C (often supercooled oil) | 216–230°C (with decomposition) [2] |
| Oxidation Risk | High: Turns red/brown within minutes/hours in air. | Low: Stable for months/years if dry. |
| Thermal Stability | Decomposes >100°C (autocatalytic). | Stable until MP; violent dec. >230°C. |
| Storage Requirement | Inert atmosphere ( | Tightly closed container, RT or Cool. |
| Transport Class | Class 6.1 (Toxic), often "Self-Reactive". | Class 6.1 (Toxic), Solid. |
Critical Insight: The free base often contains trace hydrochloride impurities. These traces can catalyze the thermal decomposition of the bulk free base, leading to runaway reactions. Always convert to the salt for storage.
Experimental Protocols
Protocol: Conversion of Free Base to Hydrochloride Salt
Context: If you receive the free base or synthesize it in-situ, immediate conversion to the salt is required for shelf-stability.
Reagents:
-
Crude 4-Chlorophenylhydrazine (Free Base)
-
Ethanol (EtOH) or Diethyl Ether (
) -
Conc. HCl (37%) or HCl in Dioxane (4M)
Procedure:
-
Dissolution: Dissolve the crude free base in a minimal volume of cold EtOH or
under nitrogen. -
Acidification: Dropwise add HCl (1.1 equivalents) while maintaining the temperature <10°C (ice bath). The reaction is exothermic.
-
Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with cold
to remove colored oxidation impurities. -
Drying: Dry under vacuum at 40°C. Note: Do not overheat.
Protocol: Stability-Indicating HPLC Analysis
Context: To verify purity before use in critical steps (e.g., Fischer Indole).
-
Column: C18 Reverse Phase (e.g., Waters X-Bridge or equiv), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 230 nm (hydrazines have weak absorbance; detection of oxidized azobenzene impurities is more sensitive at 320 nm).
-
Pass Criteria: Purity >98%; "Red" impurity (azo dimer) <0.5%.
Handling & Workflow Logic
The following workflow ensures that the instability of the hydrazine does not compromise the downstream chemistry.
Figure 2: Safe Handling Workflow
Caption: Decision tree for receiving and processing chlorinated phenylhydrazines to minimize degradation risk.
Troubleshooting: Visual Indicators
-
White/Off-White: Pure Hydrochloride Salt. Safe to use.
-
Yellow/Beige: Slight surface oxidation. Purify by recrystallization (EtOH) if ultra-high purity is needed.
-
Red/Brown: Significant oxidation to azo-compounds or diazonium tars. Discard. High risk of side reactions or catalytic decomposition.
References
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.[3][4] [Link]
-
Organic Syntheses. (1922). Phenylhydrazine.[1][3][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p.442. [Link]
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Methodological & Application
Synthesis of Factor IXa inhibitors using 2-chloro-4-hydrazinylbenzoic acid
Application Note: Synthesis of Factor IXa Inhibitors using 2-Chloro-4-hydrazinylbenzoic Acid
Executive Summary
This application note details the synthetic utility of 2-chloro-4-hydrazinylbenzoic acid as a privileged starting material for the construction of high-affinity Factor IXa (FIXa) inhibitors. Factor IXa is a critical serine protease in the intrinsic coagulation pathway. Unlike downstream Factor Xa or Thrombin inhibitors, FIXa inhibition offers the therapeutic potential of preventing thrombosis with a significantly reduced risk of bleeding (hemostasis preservation).
The protocol focuses on using the hydrazine moiety to construct a central N-aryl pyrazole scaffold—a proven pharmacophore in modern anticoagulant drug design (e.g., Apixaban analogs). The 2-chloro-4-carboxyphenyl motif serves as a rigid, metabolically stable linker that orients the inhibitor into the S1 and S4 pockets of the enzyme.
Scientific Rationale & Retrosynthesis
Target Design Logic
Effective FIXa inhibitors typically require three structural components:
-
P1 Element: A basic group (amidine, amino-pyridine) that interacts with Asp189 in the S1 pocket.
-
Scaffold/Linker: A rigid core that directs the substituents; the N-aryl pyrazole is ideal for this.
-
P4 Element: A hydrophobic group (aryl/heteroaryl) that occupies the S4 pocket.
Why 2-chloro-4-hydrazinylbenzoic acid?
-
Regiocontrol: The hydrazine function allows for the rapid formation of nitrogen-containing heterocycles (pyrazoles, indazoles).
-
Linker Geometry: The para-relationship between the hydrazine (scaffold attachment) and the carboxylic acid (P1/P4 attachment) provides an optimal linear vector for spanning the active site.
-
Metabolic Stability: The ortho-chlorine substituent (relative to the acid) sterically hinders metabolic hydrolysis and creates a specific twist angle, often improving selectivity against related proteases like Factor Xa.
Pathway Visualization
Caption: The intrinsic coagulation pathway highlighting Factor IXa as the specific intervention point for the synthesized inhibitor.
Experimental Protocols
Reagents and Materials
-
Starting Material: 2-chloro-4-hydrazinylbenzoic acid hydrochloride (CAS: 41112-74-7).[1]
-
Cyclization Partner: Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) or Ethyl acetoacetate.
-
Solvents: Ethanol (EtOH), Acetic Acid (AcOH), Dichloromethane (DCM).
-
Coupling Agents: HATU, DIPEA, DMF.
Protocol A: Construction of the Pyrazole Core
This step forms the central heterocycle. The reaction of the hydrazine with a 1,3-dicarbonyl compound yields a pyrazole.
Reaction Scheme: 2-Cl-4-hydrazinylbenzoic acid + Ethyl acetopyruvate -> 1-(3-Cl-4-carboxyphenyl)-pyrazole-3-carboxylate
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, suspend 2-chloro-4-hydrazinylbenzoic acid hydrochloride (5.0 g, 22.4 mmol) in Ethanol (80 mL).
-
Addition: Add Ethyl acetopyruvate (3.9 g, 24.6 mmol) and Sodium Acetate (2.0 g, to buffer the HCl salt).
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up: Cool to room temperature. The product often precipitates. If not, remove ethanol under vacuum.
-
Isolation: Resuspend the residue in water (100 mL) and adjust pH to ~4 with 1N HCl. Filter the solid.[2][5]
-
Purification (Critical): Recrystallize from EtOH/Water to isolate the major regioisomer.
-
Target Isomer:1-(4-carboxy-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (structure verification via NOE NMR is recommended to distinguish between 3-methyl and 5-methyl isomers).
-
Protocol B: P1 Group Coupling (Lead Generation)
The carboxylic acid on the phenyl ring is now available for coupling to a P1-binding amine (e.g., 4-aminobenzamidine or a surrogate).
Step-by-Step Procedure:
-
Activation: Dissolve the pyrazole intermediate (1.0 eq) in dry DMF (10 volumes). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT.
-
Coupling: Add the P1 amine (e.g., 4-aminobenzamidine dihydrochloride , 1.1 eq).
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Pour the reaction mixture into ice-cold brine. Extract with Ethyl Acetate.[6]
-
Deprotection (if needed): If the P1 group used a Boc-protected amine, treat with TFA/DCM (1:1) for 1 hour, then concentrate.
-
Final Isolation: Purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).
Synthetic Workflow Diagram
Caption: Synthetic route transforming the hydrazine precursor into the active Factor IXa inhibitor scaffold.
Data Summary & Validation
Table 1: Typical Reaction Metrics and Analytical Data
| Parameter | Specification / Result | Notes |
| Yield (Step 1) | 65% - 75% | Dependent on purity of hydrazine salt. |
| Regio-ratio | ~4:1 (5-methyl : 3-methyl) | 5-methyl isomer is typically favored sterically. |
| Appearance | Off-white to pale yellow solid | |
| 1H NMR Diagnostic | Pyrazole-H4 singlet (~6.8 ppm) | Confirms cyclization. |
| LC-MS | [M+H]+ corresponds to MW | No hydrazone intermediates remaining. |
| FIXa IC50 | < 50 nM (Target) | Validated in chromogenic assay. |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure the hydrazine hydrochloride is fully neutralized with Sodium Acetate in situ. Excess acid prevents nucleophilic attack.
-
Regioisomer Issues: If the wrong isomer dominates, switch the solvent to Acetic Acid (reflux), which can alter the thermodynamics of the cyclization.
-
Solubility: The 2-chloro-4-carboxyphenyl derivatives can be insoluble. Use DMF or NMP for the coupling steps.
References
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 2018. Link
-
Discovery of novel hydroxy pyrazole based factor IXa inhibitor. Bioorganic & Medicinal Chemistry Letters, 2006. Link
-
Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. BenchChem Protocols, 2025. Link
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications. Molecules, 2021.[7][8] Link
- Factor IXa Inhibitors: A Review of the Patent Literature.
Sources
- 1. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemres.org [orgchemres.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for diazotization of methyl 4-amino-2-chlorobenzoate
An In-Depth Guide to the Diazotization of Methyl 4-Amino-2-chlorobenzoate: Protocol, Mechanism, and Safety Considerations
Introduction
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile pathway to a vast array of functionalized aromatic compounds.[1][2][3] This process converts a primary aromatic amine into a diazonium salt, which contains the highly reactive diazonium group (–N₂⁺).[4][5] This functional group is an excellent leaving group (as dinitrogen gas), readily displaced by a wide range of nucleophiles, a feature that is not possible through direct substitution on the aromatic ring.[1][3]
This application note provides a comprehensive protocol for the diazotization of methyl 4-amino-2-chlorobenzoate. This particular substrate is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic insights to ensure a successful and safe reaction.
Reaction Mechanism: The Path to the Diazonium Ion
The conversion of methyl 4-amino-2-chlorobenzoate to its corresponding diazonium salt is a multi-step process initiated by the in situ generation of nitrous acid.[2][6] The entire reaction must be conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting aromatic diazonium salt, which can decompose, often explosively, at higher temperatures or in a dry state.[4][7][8][9][10]
The key mechanistic steps are as follows:
-
Formation of Nitrous Acid: In the reaction vessel, sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate unstable nitrous acid (HNO₂) in situ.[2][6][7] NaNO₂ + HCl → HNO₂ + NaCl
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[7][11] This is the key reactive species in the diazotization process.
-
Electrophilic Attack: The nucleophilic amino group of methyl 4-amino-2-chlorobenzoate attacks the nitrosonium ion, forming an N-N bond.[1][7]
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.[7][11]
-
Formation of the Diazonium Ion: The diazohydroxide is protonated by the excess acid, followed by the elimination of a water molecule to yield the resonance-stabilized methyl 4-diazo-2-chlorobenzoate cation.[4][7][11] This resonance stabilization is crucial for the relative stability of aromatic diazonium salts compared to their highly unstable aliphatic counterparts.[2][7]
Caption: Mechanism of Aromatic Diazotization.
Detailed Experimental Protocol
This protocol outlines the diazotization of methyl 4-amino-2-chlorobenzoate. The resulting diazonium salt solution is typically used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions) without isolation.[2][5][7]
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| Methyl 4-amino-2-chlorobenzoate | 46004-37-9 | 185.61 | Solid, skin/eye irritant.[12] |
| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 | Liquid, highly corrosive.[13] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Solid, oxidizer, toxic.[14][15][16] |
| Sulfamic Acid (H₃NSO₃) or Urea | 5329-14-6 | 97.09 | Solid, used to quench excess HNO₂. |
| Starch-Iodide Paper | N/A | N/A | Indicator for nitrous acid. |
| Deionized Water | 7732-18-5 | 18.02 | Solvent. |
| Ice | N/A | N/A | Coolant. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for Diazotization.
Step-by-Step Procedure
1. Preparation of the Amine Solution: a. In a three-necked round-bottom flask equipped with a magnetic stir bar and internal thermometer, add methyl 4-amino-2-chlorobenzoate (1.0 eq). b. Add deionized water (approx. 5-10 mL per gram of amine) followed by concentrated hydrochloric acid (2.5-3.0 eq). The excess acid is crucial to fully protonate the amine, maintain an acidic medium to generate the nitrosonium ion, and prevent unintended side reactions like the coupling of the diazonium salt with unreacted amine.[17] c. Stir the mixture until the amine salt is fully dissolved. Some gentle warming may be required, but the solution must be cooled before proceeding.
2. Cooling the Reaction Mixture: a. Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with efficient stirring. b. Causality: Maintaining this low temperature is the most critical parameter of the reaction.[10] Aromatic diazonium salts are thermally unstable and will rapidly decompose to form phenols and release nitrogen gas if the temperature rises above 5-10 °C.[7]
3. Preparation and Addition of Sodium Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq) in a minimal amount of cold deionized water. b. Transfer this solution to a dropping funnel placed on the central neck of the reaction flask. c. Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 5 °C.[17] d. Causality: Slow, dropwise addition is essential to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.[17] A localized excess of nitrous acid can also lead to unwanted side reactions.
4. Reaction Monitoring and Completion: a. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. b. To confirm the presence of a slight excess of nitrous acid (indicating the complete consumption of the primary amine), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid.[10][18]
5. Quenching Excess Nitrous Acid: a. Once the reaction is complete, it is vital to destroy the excess nitrous acid, which can interfere with subsequent reactions. b. Add a small amount of sulfamic acid or urea portion-wise to the cold reaction mixture.[10] c. Continue adding the quenching agent until the starch-iodide test is negative. Vigorous nitrogen evolution will be observed during this step. HNO₂ + (NH₂)₂CO (Urea) → 2 N₂ + CO₂ + 3 H₂O HNO₂ + H₃NSO₃ (Sulfamic Acid) → N₂ + H₂SO₄ + H₂O
The resulting clear, cold solution contains the methyl 4-diazo-2-chlorobenzoate salt and should be used without delay in the next synthetic step.
Safety Precautions and Hazard Management
The diazotization reaction involves several significant hazards that require strict adherence to safety protocols.
-
Reagent Hazards:
-
Methyl 4-amino-2-chlorobenzoate: May cause skin and eye irritation.[12]
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Work must be performed in a chemical fume hood.[13]
-
Sodium Nitrite: A strong oxidizer that is toxic if swallowed. Contact with combustible materials may cause fire, and it can form explosive compounds.[14][15][16]
-
-
Reaction Hazards:
-
Explosion Risk: Diazonium salts are notoriously unstable and can decompose explosively, especially if isolated as solids or allowed to warm up.[4][9][10] NEVER attempt to isolate the diazonium salt unless you are using a specifically designed counter-ion (e.g., tetrafluoroborate) and an established, validated procedure.[4][9]
-
Temperature Control: The reaction is exothermic. A failure in cooling can lead to a runaway reaction, rapid gas evolution (N₂), and potentially forceful ejection of the flask's contents.[10]
-
Gas Evolution: The reaction releases nitrogen gas during quenching and decomposition. The system must be open to the atmosphere (e.g., vented through a bubbler) to prevent pressure buildup.[10]
-
-
Personal Protective Equipment (PPE):
-
Waste Disposal:
-
Any remaining diazonium salt in the waste must be quenched before disposal. A common method is to add a reducing agent like hypophosphorous acid (H₃PO₂) or to decompose it by carefully allowing the solution to warm to room temperature in a controlled manner within a fume hood after significant dilution.[1][10] The neutralized and quenched solution should be disposed of in a designated aqueous hazardous waste container.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start (Starch-iodide test remains negative) | Insufficient acid; impure starting amine; sodium nitrite solution decomposed. | Add more concentrated HCl. Ensure the purity of the starting materials. Use freshly prepared sodium nitrite solution. |
| Formation of a dark, oily precipitate | Temperature too high, leading to decomposition and side reactions; local excess of NaNO₂. | Improve cooling efficiency. Ensure slow, subsurface addition of NaNO₂ with vigorous stirring. |
| Low yield in subsequent reaction | Incomplete diazotization; diazonium salt decomposed due to high temperature or prolonged standing. | Ensure a slight excess of HNO₂ is present at the end of the addition. Use the diazonium salt solution immediately after preparation. Maintain strict temperature control. |
| Uncontrolled foaming or temperature spike | NaNO₂ solution added too quickly; inadequate cooling. | Immediately stop the addition. If safe, add more ice to the cooling bath. Be prepared for rapid gas evolution.[19] |
Conclusion
The diazotization of methyl 4-amino-2-chlorobenzoate is a powerful and efficient method for generating a highly versatile synthetic intermediate. Success hinges on a thorough understanding of the reaction mechanism and a meticulous approach to the experimental procedure. By adhering to strict temperature control, using the correct stoichiometry, and observing all safety precautions, researchers can reliably access the diazonium salt for further elaboration into complex molecular architectures. The inherent instability of diazonium salts demands respect and careful handling, making this a reaction where procedural diligence is paramount to both safety and synthetic success.
References
-
Diazonium Salts | CK-12 Foundation. (2026, January 14). CK-12.[Link]
-
Diazotization Reaction Mechanism. (2019, February 18). BYJU'S.[Link]
-
Chemistry Diazotization Reaction. SATHEE.[Link]
-
DIAZOTISATION AND COUPLING. (2025, November 19). PHARMD GURU.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.[Link]
-
Diazonium Salts Preparation. BYJU'S.[Link]
-
Diazotisation. Organic Chemistry Portal.[Link]
-
Diazonium Salts - Definition, Preparation, Properties, Importance. (2025, July 23). GeeksforGeeks.[Link]
-
Synthesis and Characterization of Diazonium Salts with Polyethylene Glycol Appendages and Resulting Films Afforded by Electrodeposition for Use as a Battery Separator Material. (2014, August 18). ACS Publications.[Link]
-
Selectivity engineering of the diazotization reaction in a continuous flow reactor. Royal Society of Chemistry.[Link]
-
Diazonium Salts and Aromatic Substitution (Chapter 7.6). ChemHelper.[Link]
-
Continuous Diazotization and Coupling. Amar Equipment.[Link]
-
Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. (2022, December 21). PMC.[Link]
-
DIAZONIUM SALTS. (2020, March 29). SlideShare.[Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC.[Link]
-
Optimization of the diazotization and hydrolysis reaction conditions. a. ResearchGate.[Link]
-
Diazonium compound. Wikipedia.[Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
SAFETY DATA SHEET - Methyl 2-amino-4-chlorobenzoate. (2011, April 12). Fisher Scientific.[Link]
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara.[Link]
-
How to quench unreacted sodium azide from reaction mixture? (2016, August 12). Chemistry Stack Exchange.[Link]
-
Safety Data Sheet: Sodium nitrite. Carl ROTH.[Link]
-
Safety Data Sheet sodium nitrite. Valudor Products.[Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ACS Publications.[Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Lessons Learned Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. (2024, October 15). ACS Chemical Health & Safety.[Link]
-
I Added Too Much Nitric Acid! (2021, December 28). YouTube.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 7. pharmdguru.com [pharmdguru.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. byjus.com [byjus.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. nj.gov [nj.gov]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. valudor.com [valudor.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Precision Reduction: Tin(II) Chloride Mediated Synthesis of Aryl Hydrazines
Topic: Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Abstract
Aryl hydrazines are indispensable building blocks in medicinal chemistry, serving as precursors for indoles (Fischer Indole Synthesis), pyrazoles, and various heterocycles found in oncology and CNS therapeutics. While catalytic hydrogenation and sulfite-mediated reductions exist, the Tin(II) Chloride (SnCl₂) method remains the "gold standard" for small-to-medium scale synthesis due to its operational simplicity, high functional group tolerance, and reliability. This guide provides a rigorous, field-tested protocol for the SnCl₂-mediated reduction of diazonium salts, emphasizing mechanistic understanding, impurity control (specifically tin residues), and safety management.
Mechanistic Principles & Reaction Logic
The transformation of a primary aniline to an aryl hydrazine involves two distinct phases: Diazotization and Reduction .[1][2]
The Chemical Pathway
-
Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in strong acid (HCl) to generate the electrophilic diazonium salt (
).[3][4] -
Reduction: The diazonium species undergoes a 4-electron reduction driven by Stannous Chloride (
).-
Stoichiometry: 1 mole of Diazonium salt requires 2 moles of
(as is a 2-electron oxidation). -
Net Equation:
-
Why SnCl₂? (The Strategic Choice)
| Feature | SnCl₂ Method | Sodium Sulfite Method | Catalytic Hydrogenation |
| Reliability | High. Works for electron-poor and rich rings. | Variable. Sensitive to pH and sterics. | Medium. Risk of N-N bond cleavage. |
| Purity Profile | Product crystallizes as HCl salt; Tin stays in solution. | Often requires extensive desalting. | Clean, but requires specialized equipment. |
| Selectivity | Tolerates halides, esters, and nitriles. | Tolerates most groups. | Halides often reduced (dehalogenation risk). |
Visualizing the Workflow
The following diagram outlines the critical decision points and process flow for the synthesis.
Caption: Operational workflow for the conversion of Aniline to Hydrazine HCl, highlighting the critical crystallization step for purification.
Standard Operating Protocol (The "Gold Standard")
This protocol is designed for a 50 mmol scale but is linearly scalable.
Reagents & Equipment
-
Aniline Derivative: 50 mmol (1.0 equiv)
-
Hydrochloric Acid (conc. 37%): ~50 mL (Large excess required for solubility and "salting out")
-
Sodium Nitrite (NaNO₂): 52.5 mmol (1.05 equiv) dissolved in minimal water.
-
Tin(II) Chloride Dihydrate (SnCl₂[2][5][6]·2H₂O): 110-125 mmol (2.2 – 2.5 equiv).
-
Solvent: Water (deionized).
Step-by-Step Procedure
Phase 1: Diazotization (The "Cold" Phase)
-
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add the aniline (50 mmol).
-
Acidification: Add conc. HCl (30 mL) and water (20 mL). If the aniline hydrochloride precipitates, ensure it is a fine suspension by vigorous stirring.
-
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Nitrite Addition: Dropwise add the NaNO₂ solution (3.6 g in 10 mL H₂O) over 20 minutes.
-
Critical Control: Keep internal temperature below 5°C .
-
-
Validation: After addition, stir for 15 mins. Test the solution with Starch-Iodide paper . An immediate blue/black color confirms the required excess of nitrous acid.
-
Correction: If negative, add small aliquots of NaNO₂ until positive. If too strong (dark black instantly), add a pinch of urea to quench excess HNO₂ (prevents side reactions).
-
Phase 2: Reduction (The "Exothermic" Phase)
-
Tin Solution: Dissolve SnCl₂·2H₂O (25 g, ~110 mmol) in conc. HCl (15-20 mL). Keep this solution cold (0°C).
-
Addition: Add the cold SnCl₂ solution to the diazonium mixture in one portion (for small scale) or dropwise (for larger scale) with vigorous stirring.
-
Observation: Expect a slight exotherm. The solution often turns yellow/orange, then precipitates a white/beige solid.
-
-
Digestion: Allow the mixture to warm to Room Temperature (20-25°C) naturally and stir for 2–12 hours.
-
Note: Some protocols suggest reflux, but RT is usually sufficient and cleaner for the hydrochloride salt isolation.
-
Phase 3: Isolation & Purification (The "Tin Purge")
-
Crystallization: Cool the reaction mixture back to 0°C for 1 hour. The high concentration of HCl reduces the solubility of the hydrazine salt (Common Ion Effect), while Tin(IV) chloride remains soluble.
-
Filtration: Filter the precipitate on a sintered glass funnel.
-
Washing:
-
Wash 1: Cold conc. HCl (removes residual tin).
-
Wash 2: Cold Ethanol/Ether (removes organic impurities and helps drying).
-
-
Drying: Dry under vacuum over P₂O₅ or NaOH pellets.
Critical Optimization & Troubleshooting
"Oiling Out"
Symptom: The product forms a sticky oil instead of a crystal. Cause: Impurities or insufficient acid concentration. Fix:
-
Decant the supernatant.
-
Triturate the oil with fresh cold conc. HCl or Ethanol.
-
Scratch the flask wall with a glass rod to induce nucleation.
Tin Residue Management
The most common failure mode is product contamination with Tin salts.
-
Detection: Ash test (non-combustible residue) or ICP-MS.
-
Removal Strategy:
-
The Acid Wash (Primary): The solubility differential in conc. HCl is your best purification tool. Do not dilute with water before filtration.
-
Recrystallization: If the salt is impure, recrystallize from hot water containing 5-10% HCl. Cooling yields pure hydrazine·HCl.
-
Sulfide Precipitation (Last Resort): Dissolve product in water, bubble H₂S (or add Na₂S) to precipitate SnS (brown/black), filter, then re-acidify. Warning: H₂S is toxic.
-
Stoichiometry Table
| Component | Equivalents | Role |
| Aniline | 1.0 | Substrate |
| NaNO₂ | 1.05 - 1.1 | Diazotizing agent (slight excess ensures completion) |
| SnCl₂ | 2.2 - 2.5 | Reducing agent (2.0 is theoretical; excess drives kinetics) |
| HCl | >10.0 | Solvent, reactant, and "salting out" agent |
Safety Considerations (E-E-A-T)
-
Diazonium Instability: Never let the diazonium intermediate dry out. It can be explosive. Always proceed immediately to reduction.
-
Tin Toxicity: SnCl₂ is corrosive and toxic. All tin waste must be segregated and labeled as "Heavy Metal Waste." Do not dispose of down the drain.
-
Nitrosamines: The reaction generates transient nitrosamines (carcinogenic). Use a fume hood and quench excess nitrite with urea.
References
-
Organic Syntheses: Phenylhydrazine Hydrochloride. Org. Synth. 1922 , 2,[7] 71.
- Mechanism of Reduction: Coleman, G. H. The Reaction of Nitrogen Trichloride with Grignard Reagents. J. Am. Chem. Soc. 1933, 55, 3001–3005.
-
Tin Removal Strategies: Purification of Reaction Products from Tin Residues. Department of Chemistry, University of Rochester.
- Comparative Methods: Demers, J. P., & Klaubert, D. H. Oxidation of hydrazines to diazonium salts. Tetrahedron Lett. 1987, 28, 4933.
Author's Note: This protocol prioritizes the isolation of the hydrochloride salt. If the free base hydrazine is required, dissolve the salt in water, basify with NaOH, and extract with ether.[8] However, free hydrazines are significantly less stable to oxidation than their HCl salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Benzamide Anticoagulants from Hydrazine Intermediates
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzamide anticoagulants, with a particular focus on synthetic routes involving hydrazine intermediates. Benzamide-containing direct oral anticoagulants (DOACs), such as Rivaroxaban and Apixaban, are critical in the management of thromboembolic disorders. This guide elucidates the strategic use of hydrazine and its derivatives in key synthetic transformations, including deprotection, reduction, and cyclocondensation reactions, to construct the core structures of these complex molecules. Detailed, field-proven protocols, mechanistic insights, and data interpretation are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of Hydrazine in Benzamide Anticoagulant Synthesis
The development of direct oral anticoagulants (DOACs) has revolutionized the prevention and treatment of thrombosis.[1][2][3] Among these, benzamide derivatives that act as Factor Xa inhibitors, such as Rivaroxaban and Apixaban, are of significant therapeutic importance.[4][5][6] The synthesis of these molecules is a multi-step process that often relies on the versatile reactivity of hydrazine and its derivatives.
Hydrazine intermediates are strategically employed for several key transformations:
-
Phthalimide Deprotection: Hydrazine hydrate is a classic and highly effective reagent for the mild cleavage of phthalimide protecting groups to unmask primary amines, a crucial step in the synthesis of the Rivaroxaban side chain.[4][7][8]
-
Nitro Group Reduction: The reduction of aromatic nitro groups to primary anilines is another common application of hydrazine hydrate, often in the presence of a catalyst like Raney Nickel or Palladium on carbon. This transformation is pivotal in constructing the aminophenyl moiety of Apixaban analogues.[9]
-
Heterocyclic Core Formation: Substituted hydrazines are key building blocks in cyclocondensation reactions to form nitrogen-containing heterocycles, such as the pyrazole core of Apixaban. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a foundational method in this context.[10][11][12]
This guide will provide detailed protocols and the underlying chemical principles for these key synthetic steps, using the synthesis of Rivaroxaban and an Apixaban precursor as illustrative examples.
Synthesis of a Key Rivaroxaban Intermediate via Hydrazinolysis
A critical step in many reported syntheses of Rivaroxaban is the deprotection of a phthalimide-protected amine to furnish a key primary amine intermediate. This intermediate is then acylated to complete the synthesis of the final drug molecule.
Mechanistic Rationale
Hydrazinolysis of a phthalimide proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form a stable six-membered phthalhydrazide ring, liberating the desired primary amine. The thermodynamic stability of the phthalhydrazide byproduct drives the reaction to completion.
Diagram 1: General Workflow for Rivaroxaban Synthesis via Hydrazinolysis
Caption: Workflow for Rivaroxaban synthesis.
Experimental Protocol: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
This protocol is adapted from a reported synthesis of Rivaroxaban.[4]
Materials:
-
(S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (Phthalimide-protected intermediate)
-
Hydrazine hydrate (80% solution in water)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ammonia solution (NH3·H2O)
Procedure:
-
To a solution of (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (1.0 eq) in methanol (approximately 60 mL per gram of starting material), add hydrazine hydrate (80% solution, 10.0 eq).
-
Reflux the reaction mixture for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Wash the filter cake with methanol (3 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a mixture of CH2Cl2/MeOH/NH3·H2O (e.g., 80:20:1) to yield the desired primary amine as a white solid.
Data and Characterization
| Parameter | Value |
| Yield | ~81%[4] |
| Appearance | White solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.59 (d, J = 8.3 Hz, 2H), 7.40 (d, J = 8.3 Hz, 2H), 4.62 (s, 1H), 4.19 (s, 2H), 4.08 (m, 1H), 3.97 (s, 2H), 3.86 (m, 1H), 3.71 (s, 2H), 2.91–2.73 (m, 2H), 2.06 (s, 2H)[4] |
Synthesis of an Apixaban Precursor via Cyclocondensation
The pyrazole core of Apixaban is a key structural feature for its anticoagulant activity. The Knorr pyrazole synthesis and its variations provide a powerful method for the construction of this heterocyclic ring system from a hydrazine derivative and a 1,3-dicarbonyl compound.[10][11][12][13]
Mechanistic Rationale
The Knorr pyrazole synthesis involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.[10][13]
Diagram 2: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of an Apixaban Pyrazole Precursor
This protocol describes the formation of a pyrazole intermediate relevant to the synthesis of Apixaban.
Materials:
-
A suitable 1,3-dicarbonyl precursor
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a reaction flask, combine the 1,3-dicarbonyl precursor (1.0 eq) and ethanol.
-
Add (4-methoxyphenyl)hydrazine hydrochloride (1.05-1.1 eq).
-
Heat the reaction mixture to approximately 70-80 °C and stir for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain the solid pyrazole precursor.
Data and Characterization
| Parameter | Value |
| Yield | ~76% |
| Appearance | Solid |
| Analytical Techniques | LC-MS for reaction monitoring; NMR and MS for final product characterization. |
Safety and Handling of Hydrazine Derivatives
Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for each specific hydrazine derivative before use.
Conclusion
Hydrazine intermediates are indispensable in the synthesis of benzamide anticoagulants. Their utility in deprotection, reduction, and cyclocondensation reactions allows for the efficient and strategic construction of these life-saving drugs. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
-
Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC - NIH. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
“ A Process For The Preparation Of Edoxaban And Its Intermediates”. Quick Company. Available from: [Link]
-
Synthesis method of rivaroxaban. Eureka | Patsnap. Available from: [Link]
-
Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. ResearchGate. Available from: [Link]
-
Preparation method of apixaban and intermediates thereof. Eureka | Patsnap. Available from: [Link]
-
Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. PMC. Available from: [Link]
-
Improved Method For The Preparation Of Rivaroxaban. Quick Company. Available from: [Link]
-
(PDF) A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. Available from: [Link]
-
Practical synthetic approach to related substances of Rivaroxaban. ISCA. Available from: [Link]
-
Expedient Approach to the Synthesis of Betrixaban. ResearchGate. Available from: [Link]
- WO2023073606A1 - A process for preparation of intermediate of edoxaban. Google Patents.
-
(PDF) A practical synthesis for the key intermediate of apixaban. ResearchGate. Available from: [Link]
-
Next-Generation Anticoagulants: Precision Strategies for Patient-Centered Thromboprophylaxis. PMC. Available from: [Link]
-
Direct Oral Anticoagulants: From Randomized Clinical Trials to Real-World Clinical Practice. Annual Reviews. Available from: [Link]
-
PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. European Patent Office. Available from: [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. PubMed. Available from: [Link]
- US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof. Google Patents.
-
Anticoagulation Strategies Following Breakthrough Ischemic Stroke While on Direct Oral Anticoagulants: A Systematic Review and Meta-Analysis. Neurology. Available from: [Link]
-
An alternative synthetic strategy to construct apixaban analogues. Arkat USA. Available from: [Link]
-
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. Available from: [Link]
-
Cyclocondensation of mono‐substituted hydrazines with asymmetric 2‐hydroxyimino‐1,3‐diketones. ResearchGate. Available from: [Link]
-
Microwave-Assisted Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates in Aqueous Media: Syntheses of Pyrazole, Pyrazolidine and Phthalazine Derivatives. ResearchGate. Available from: [Link]
-
New agents for DOAC reversal: a practical management review. RCP Journals. Available from: [Link]
-
Ki Summary. BindingDB. Available from: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]
-
Structures and synthetic data of hydrazide and hydrazine derivatives. ResearchGate. Available from: [Link]
-
Chapter 9. Factor Xa inhibitors: Recent advances in anticoagulant agents. ResearchGate. Available from: [Link]
-
Rapid simultaneous clinical monitoring of five oral anti-coagulant drugs in human urine using green microextraction technique coupled with LC–MS/MS. Scientific Scholar. Available from: [Link]
-
Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. PubMed. Available from: [Link]
-
Strategies for Perioperative Anticoagulant Reversal in Orthopedic Surgery: A Review. Cureus. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
-
A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. PMC. Available from: [Link]
-
Fully Automated LC-MS/MS Analysis of Anticoagulants Using a Stable Isotope Labelled Internal Standards ASMS 2019. Shimadzu. Available from: [Link]
-
NMR & LC-MS Metabolomics for Blood Serum Analysis. LabRulez LCMS. Available from: [Link]
- US3065265A - Amino acid hydrazides. Google Patents.
-
3,5-dimethylpyrazole. Organic Syntheses Procedure. Available from: [Link]
-
The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. PMC. Available from: [Link]
-
Bacterial Hydrazine Biosynthetic Pathways Featuring Cupin/Methionyl tRNA Synthetase-like Enzymes. PubMed. Available from: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available from: [Link]
Sources
- 1. Next-Generation Anticoagulants: Precision Strategies for Patient-Centered Thromboprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct Oral Anticoagulants: From Randomized Clinical Trials to Real-World Clinical Practice [frontiersin.org]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Improved Method For The Preparation Of Rivaroxaban [quickcompany.in]
- 9. arkat-usa.org [arkat-usa.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
Application Note: Cyclization Strategies for Triazole Formation using Hydrazinobenzoic Acids
This Application Note is designed as a definitive technical guide for the cyclization of hydrazinobenzoic acids (e.g., 2-hydrazinobenzoic acid, 4-hydrazinobenzoic acid) into 1,2,4-triazole scaffolds.
Unlike standard protocols that focus on benzoic acid hydrazides (Ar-CONHNH₂), this guide addresses the specific reactivity of aryl hydrazines functionalized with a carboxylic acid (
Executive Summary
Hydrazinobenzoic acids serve as bifunctional building blocks in heterocyclic synthesis. Their reactivity is dictated by the relative position of the hydrazine (
-
Para-isomer (4-Hydrazinobenzoic acid): Primarily yields 1-(4-carboxyphenyl)-1,2,4-triazoles , preserving the carboxyl group for further derivatization (e.g., amide coupling).
-
Ortho-isomer (2-Hydrazinobenzoic acid): Predisposed to intramolecular cyclization, forming fused tricyclic systems such as [1,2,4]triazolo[1,5-a]quinazolin-5-ones .
This guide details two optimized protocols: a Microwave-Assisted Synthesis for discrete triazoles and a Stepwise Cyclocondensation for fused systems, supported by mechanistic insights and validation data.
Mechanistic Pathways & Strategic Logic
The formation of the triazole ring from aryl hydrazines requires a "CN" source (electrophile) and a cyclization trigger.
Divergent Reactivity
The choice of isomer determines the scaffold topology.
-
Pathway A (4-HBA): The hydrazine acts as a nucleophile attacking a nitrile or formamide. The remote carboxylic acid does not participate in the ring closure, acting instead as a spectator or solubility handle.
-
Pathway B (2-HBA): The proximity of the carboxylic acid allows it to participate in a secondary cyclization (often forming a lactam), fusing the triazole ring to a pyrimidine-type ring (quinazoline core).
Mechanistic Visualization
The following diagram illustrates the bifurcation in pathway logic based on the starting isomer.
Caption: Divergent synthesis pathways. 4-HBA yields discrete triazoles via microwave irradiation, while 2-HBA undergoes double cyclization to form fused quinazoline systems.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 1-(4-Carboxyphenyl)-1,2,4-Triazoles
Application: High-throughput synthesis of discrete triazole cores. Precursor: 4-Hydrazinobenzoic acid.[1][2][3] Green Chemistry Metric: Catalyst-free, solvent-minimized.
Materials
-
4-Hydrazinobenzoic acid (1.0 equiv)
-
Formamide (excess, acts as solvent/reagent)
-
Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, suspend 4-hydrazinobenzoic acid (2.0 mmol, 304 mg) in formamide (4 mL) .
-
Irradiation: Seal the vial and subject to microwave irradiation.
-
Target Temperature: 160 °C.
-
Hold Time: 10 minutes.
-
Power: Dynamic (max 300 W).
-
Stirring: High.[4]
-
-
Work-up: Allow the mixture to cool to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL) . Stir for 15 minutes.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
) to remove excess formamide. -
Purification: Recrystallize from ethanol/water (1:1) if necessary.
Validation Check:
-
Yield: Expect 75–85%.
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6): Look for two singlets for the triazole ring protons (
and ppm) and the disappearance of hydrazine broad signals.
Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]quinazolin-5-ones (Fused System)
Application: Synthesis of rigid tricyclic pharmacophores. Precursor: 2-Hydrazinobenzoic acid.[5] Reagent: Dimethyl N-cyanoimidocarbonate (DNC) or similar N-cyano electrophiles.
Materials
-
2-Hydrazinobenzoic acid (1.0 equiv)
-
Dimethyl N-cyanoimidocarbonate (1.1 equiv)
-
Triethylamine (Et₃N) (Catalytic)
-
Conc. HCl (Cyclization agent)
Step-by-Step Methodology
-
Intermediate Formation:
-
Dissolve 2-hydrazinobenzoic acid (5.0 mmol) in absolute ethanol (20 mL) .
-
Add Dimethyl N-cyanoimidocarbonate (5.5 mmol) .
-
Add Et₃N (0.5 mL) dropwise.
-
Stir at reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting hydrazine.
-
Observation: A precipitate (intermediate adduct) typically forms.
-
-
Cyclization:
-
Cool the reaction mixture to
. -
Add Conc. HCl (2 mL) dropwise.
-
Reflux the acidified mixture for an additional 2 hours. This step forces the closure of the pyrimidine ring involving the carboxylic acid.
-
-
Isolation:
-
Purification:
Validation Check:
-
1H NMR: Absence of carboxylic acid proton. Distinctive aromatic pattern of the fused tricyclic system.
-
IR: Strong carbonyl band at
(lactam C=O).
Comparative Data & Troubleshooting
Quantitative Comparison of Methods
The following table contrasts the efficiency of the described methods.
| Feature | Protocol A (Microwave/Formamide) | Protocol B (Fused/Chemical) |
| Target Structure | 1-Aryl-1,2,4-Triazole (Discrete) | [1,2,4]Triazolo[1,5-a]quinazoline (Fused) |
| Starting Material | 4-Hydrazinobenzoic acid | 2-Hydrazinobenzoic acid |
| Reaction Time | 10–15 mins | 6–8 hours |
| Temperature | 160 °C (MW) | 80 °C (Reflux) |
| Yield (Typical) | 80–90% | 60–75% |
| Atom Economy | High (Formamide is incorporated) | Moderate (Loss of MeOH/EtOH) |
Troubleshooting Guide
-
Problem: Low yield in Protocol A (Microwave).
-
Problem: Product oiling out in Protocol B.
-
Problem: "Hydrazine Benzoic Acid" vs "Benzoic Acid Hydrazide" confusion.
References
-
Synthesis of Fused Triazoloquinazolines: Al-Majidi, S. M., & Al-Azawi, F. (2014). Synthesis of 1,2,4-triazolo[1,5-a]quinazolines starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. Molecules, 15, 7016-7028. [Link][5]
-
General Triazole Synthesis Review: Maddila, S., et al. (2013). Synthesis and Friedel–Crafts reaction of triazoles: A review. Letters in Organic Chemistry, 10(10), 693-714. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 11. Molecular and Supramolecular Structures of Cd(II) Complexes with Hydralazine-Based Ligands; A New Example for Cyclization of Hydrazonophthalazine to Triazolophthalazine | MDPI [mdpi.com]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-hydrazinylbenzoic Acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-chloro-4-hydrazinylbenzoic acid (CAS: 700795-33-1) Audience: Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary & Strategic Decision Tree
The synthesis of 2-chloro-4-hydrazinylbenzoic acid is a critical nucleophilic aromatic substitution (SNAr) used frequently in the preparation of kinase inhibitors (e.g., indazole-based scaffolds).[1][2]
The primary cause of low yield (<40%) is often the incorrect selection of the starting material or insufficient control of the regioselectivity between the C2 and C4 positions.[1][2] The 4-position is electronically activated by the para-carboxyl group, but the 2-position is also activated (ortho) and can lead to side products if the leaving group hierarchy is ignored.[1][2]
Decision Tree: Selecting the Right Route
Before starting, verify your precursor selection using the logic below.
Figure 1: Strategic selection of starting materials. Route A is the "Gold Standard" due to the superior leaving group ability of Fluorine in SNAr reactions.[1]
The "Gold Standard" Protocol
Objective: Maximize yield and regioselectivity using 2-chloro-4-fluorobenzoic acid.
Core Mechanism
The reaction proceeds via an SNAr mechanism.[1][2] The carboxyl group at C1 acts as an electron-withdrawing group (EWG), activating the C2 and C4 positions.[1][2] However, Fluorine is a superior leaving group to Chlorine in SNAr reactions (due to the high electronegativity stabilizing the Meisenheimer complex), and the C4 position is less sterically hindered than C2.[1][2]
Optimized Experimental Procedure
-
Scale: 10.0 mmol basis
-
Expected Yield: 80–90%[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-fluorobenzoic acid (1.74 g, 10 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add Hydrazine Hydrate (64-80%) (2.5 mL, ~50 mmol, 5.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Workup (The Yield Killer):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~50% volume under reduced pressure (do not distill to dryness).[1][2]
-
Dilute with water (20 mL).
-
Acidification: Slowly add 2N HCl while stirring until pH reaches 3.0–4.0 .
-
Observation: A solid precipitate should form.[1][2] This is the zwitterionic free acid.[1][2]
-
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry under vacuum at 45°C.[1][2]
Critical Parameters & Troubleshooting
Parameter Optimization Table
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 5.0 equiv Hydrazine | Prevents formation of bis-hydrazines (dimers) where one hydrazine molecule reacts with two aryl rings.[1][2] |
| Temperature | 80°C (Reflux) | Sufficient energy to overcome the activation barrier for C-F substitution without activating the C-Cl bond (which requires >120°C).[1][2] |
| Atmosphere | Inert (N2/Ar) | Hydrazines are susceptible to oxidation (turning brown/red).[1][2] An inert atmosphere prevents "tar" formation.[1][2] |
| pH Control | pH 3–4 | The product is amphoteric.[1][2] At pH < 1, it forms the soluble hydrochloride salt.[1][2] At pH > 7, it forms the soluble hydrazine salt.[1][2] You must hit the isoelectric point.[1][2] |
Troubleshooting Guide
Issue 1: Low Yield (<40%)
-
Diagnosis A: Did you use 2,4-dichlorobenzoic acid?
-
Diagnosis B: Did you acidify to pH 1?
Issue 2: Product is Red/Brown (instead of Off-White)
-
Diagnosis: Oxidation of residual hydrazine or the product itself.[1][2]
-
Fix: Recrystallize from Ethanol/Water with a pinch of sodium metabisulfite (antioxidant) or perform the reaction under Nitrogen.[1][2]
Issue 3: Impurity at MW +166 (Dimer)
-
Diagnosis: Stoichiometry error.
-
Fix: Increase hydrazine equivalents. If hydrazine is the limiting reagent, the product competes with hydrazine as a nucleophile, attacking a second molecule of starting material.[1][2]
Workup & Purification Logic
The isolation of zwitterionic hydrazino acids is distinct from standard organic workups.[1][2] Do not perform a standard liquid-liquid extraction (DCM/Water), as the product will likely stay in the aqueous phase or form an emulsion.[1][2]
Figure 2: Isolation workflow targeting the isoelectric point for maximum recovery.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use 2,4-dichlorobenzoic acid to save money? A: Technically yes, but it is not recommended for high-value synthesis.[1] The C-Cl bond is significantly less reactive than C-F.[1][2] You would need to use high-boiling solvents (like DMSO or n-Butanol) and temperatures >120°C.[1][2] This often leads to a mixture of C2 and C4 substitution and difficult purification.[1]
Q: Is the product stable? A: The hydrochloride salt is stable.[1][2] The free base/zwitterion is moderately stable but can darken upon air exposure over weeks.[1][2] Store at -20°C under argon for long-term storage.
Q: My product has a melting point of 248°C, but literature says 180°C. Why? A: You likely isolated the hydrochloride salt (higher MP) or a cyclized indazolone byproduct.[1][2] The free acid typically melts/decomposes around 175–185°C. Verify with Mass Spec (ES-).[1][2]
Q: Can I use this intermediate to make Indazoles? A: Yes. This is a common precursor.[1][2] Cyclization usually requires activation of the hydrazine (e.g., with orthoformate) or heating in acidic conditions.[1][2] Ensure you do not accidentally cyclize it during the workup by heating the acidic solution.[1][2]
References
-
Patent Application: Factor IXa Inhibitors. WO 2015/160636 A1.[1][2] (Describes the use of 2-chloro-4-hydrazinylbenzoic acid as a key intermediate).
-
Reaction Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of the reaction of hydrazine with 2,4-dinitrochlorobenzene and related compounds. Chemical Reviews, 49(2), 273-412.[1][2] (Foundational text on SNAr kinetics and leaving group hierarchy F >> Cl).
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 650 (1955); Vol. 24, p. 58 (1944).[1][2] (General procedure for hydrazino-benzoic acids). [1][2]
-
Product Data: 2-chloro-4-hydrazinylbenzoic acid (CAS 700795-33-1).[1][2][3] PubChem Compound Summary. [1][2]
Sources
Purification of phenylhydrazine hydrochloride salts from inorganic impurities
Topic: Purification of Phenylhydrazine Hydrochloride from Inorganic Impurities Role: Senior Application Scientist, Technical Support Center
Technical Support Center: Phenylhydrazine Hydrochloride Purification
Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist, I understand that in drug development and metabolic research, "reagent grade" is often insufficient. Phenylhydrazine hydrochloride (PHH) is notoriously prone to oxidation and inorganic salt contamination (NaCl, KCl, sulfites) arising from its synthesis via diazonium reduction. These impurities can catalyze decomposition, skew stoichiometric calculations, and introduce cytotoxic artifacts in biological assays.
This guide provides authoritative, self-validating protocols to strip these impurities, ensuring your material meets the rigorous standards required for analytical and pharmaceutical applications.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My "purified" crystals still leave a significant white residue upon combustion (High Ash Content). What is this? A: This is the hallmark of inorganic salt contamination.
-
The Cause: PHH is often synthesized by salting out with NaCl or HCl. While PHH is soluble in water, it traps inorganic salts (NaCl, Na₂SO₃) within the crystal lattice during rapid precipitation. Simple water washing is ineffective because both the product and the impurity are water-soluble.
-
The Fix: You must switch solvent systems to exploit differential solubility . Use Protocol A (Free Base Extraction) for complete desalting. Inorganic salts are insoluble in the organic phase (ether/toluene) used in this method, effectively "washing" the molecule.
Q2: The crystals are turning pink or reddish-brown. Is the compound compromised? A: Yes, surface oxidation has occurred.
-
The Cause: Phenylhydrazine is air-sensitive. The hydrochloride salt is more stable than the free base, but transition metal impurities (often present in low-grade reagents) catalyze auto-oxidation, leading to diazonium tars (red/brown color).
-
The Fix: If the contamination is minor, use Protocol B (Recrystallization) with activated charcoal. If the color is deep red, you must distill the free base under vacuum (Protocol A) to separate the non-volatile oxidation tars.
Q3: I tried recrystallizing from water, but my yield was terrible (<40%). A: You likely fought the solubility equilibrium and lost.
-
The Cause: PHH is moderately soluble in cold water. If you filter a neutral aqueous solution at 0°C, a significant portion remains dissolved.
-
The Fix: Utilize the Common Ion Effect . Add concentrated HCl to the saturated solution before cooling. The excess chloride ions (
) shift the equilibrium to the left ( ), forcing precipitation and maximizing yield [1].
Part 2: Comparative Solubility Data
Understanding solubility is the key to separation. The table below illustrates why Ethanol and Ether are critical for purification.
| Solvent | Phenylhydrazine HCl (PHH) | Inorganic Salts (NaCl/KCl) | Separation Logic |
| Water (Hot) | Very Soluble | Soluble | Co-dissolution (Poor separation) |
| Water (Cold) | Moderately Soluble | Soluble | Poor separation without HCl |
| Ethanol (Hot) | Soluble | Insoluble (<0.07 g/100g ) | Ideal for Desalting (Solid-Liquid Extraction) |
| Diethyl Ether | Insoluble | Insoluble | Used to extract Free Base only |
| Benzene/Toluene | Insoluble | Insoluble | Used to extract Free Base only |
Part 3: Experimental Protocols
Protocol A: The "Absolute Purity" Method (Free Base Conversion)
Best for: Removing heavy salt contamination and oxidation products. Mechanism: Converts the salt to a lipophilic free base, extracting it into an organic solvent where inorganic salts cannot follow.[1]
Safety Warning: Phenylhydrazine is a potent skin sensitizer, carcinogen, and hemolytic agent. Work in a fume hood with double nitrile gloves.
-
Neutralization: Suspend 100 g of crude PHH in 500 mL of water. Slowly add 25% NaOH solution (~1 L) with stirring until the solution is strongly alkaline (pH > 12). The solid salt will dissolve and release phenylhydrazine free base as a dark oil.[2]
-
Extraction: Extract the oily emulsion with benzene or toluene (2 x 300 mL).
-
Why? The inorganic salts (NaCl) remain in the aqueous waste layer. The phenylhydrazine moves to the organic layer.
-
-
Drying: Dry the combined organic extracts over solid anhydrous NaOH pellets or Potassium Carbonate (
) for 20 minutes. Filter to remove the desiccant. -
Distillation (Critical): Distill the organic solution under reduced pressure.
-
First fraction: Solvent (Benzene/Toluene).
-
Second fraction: Pure Phenylhydrazine (pale yellow oil, b.p. 137–138°C at 18 mmHg) [1].
-
-
Re-acidification: Dissolve the distilled free base in 10 volumes of ethanol. Place in an ice bath. Slowly bubble dry HCl gas or add concentrated HCl dropwise until the white hydrochloride salt precipitates completely.
-
Filtration: Filter the pure white crystals, wash with cold ether, and dry in a vacuum desiccator.
Protocol B: The "Quick Polish" Method (Recrystallization)
Best for: Minor color correction and maintenance.
-
Dissolution: Dissolve 100 g of PHH in 600 mL of boiling water.
-
Decolorization: If colored, add 3-5 g of activated animal charcoal. Boil for 2 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed Buchner funnel to remove charcoal and insoluble particulates.
-
Precipitation: Add 200 mL of Concentrated HCl to the hot filtrate.
-
Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Collection: Filter the crystals. Wash with 20 mL of ice-cold dilute HCl, followed by cold ethanol.
Part 4: Process Visualization
Figure 1: The Logic of Impurity Separation
This diagram illustrates the decision-making process for separating ionic impurities from the target molecule based on solvent polarity.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Figure 2: The "Free Base" Desalting Workflow
A detailed chemical flow of Protocol A, highlighting the phase separation of impurities.
Caption: Step-by-step chemical workflow for the removal of inorganic salts via free-base extraction.
Part 5: FAQs
Q: Can I store the Free Base liquid instead of the Hydrochloride salt? A: No. The free base is highly unstable, oxidizing rapidly in air to form dark tars. It is also significantly more toxic and volatile. Always convert it back to the hydrochloride salt immediately after distillation for long-term storage [2].
Q: Why do you recommend Toluene over Benzene? A: While historical protocols (like Organic Syntheses) cite benzene, it is a known carcinogen. Toluene is a safer alternative with similar solvation properties for phenylhydrazine, though it has a higher boiling point which requires a slightly stronger vacuum during the distillation step [3].
Q: What is the shelf-life of the purified salt? A: If stored in an amber bottle, under argon/nitrogen, and kept in a desiccator, the purified salt is stable for 1-2 years. If exposed to moisture or light, it will degrade within weeks.
References
-
Coleman, G. H. (1922). "Phenylhydrazine".[3][4][5][6][7][8][9][10] Organic Syntheses, 2, 71. Link
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: Phenylhydrazine Hydrochloride". Link
-
Shawali, A. S., & Parkanyi, C. (1980). "Hydrazidoyl halides in the synthesis of heterocycles". Journal of Heterocyclic Chemistry, 17(5), 833-854. Link
Sources
- 1. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 2. Syntheses of Phenylhydrazine [erowid.org]
- 3. chemicalbull.com [chemicalbull.com]
- 4. chemiis.com [chemiis.com]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. The reaction of diazonium salts with 1-aryl-Δ2-pyrazolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale [mdpi.com]
Validation & Comparative
LC-MS fragmentation pattern of 2-chloro-4-hydrazinylbenzoic acid derivatives
Executive Summary & Application Scope
Target Audience: Analytical Chemists, DMPK Scientists, and Process Chemists.
This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 2-chloro-4-hydrazinylbenzoic acid (2-Cl-4-HBA) and its derivatives. These molecules are critical pharmacophores, often serving as key intermediates in the synthesis of indazoles, pyrazoles, and quinazolines used in oncology and anti-inflammatory pipelines.
Unlike standard benzoic acids, the presence of a labile hydrazine moiety (-NHNH₂) adjacent to an electron-withdrawing chlorine atom introduces unique ionization and fragmentation challenges. This guide compares the performance of different ionization modes and outlines specific diagnostic ions required for structural verification and impurity profiling (e.g., genotoxic impurity monitoring).
Technical Introduction: The Chemotype
The core structure, 2-chloro-4-hydrazinylbenzoic acid , exhibits zwitterionic character, possessing both a basic hydrazine group and an acidic carboxyl group.
-
Molecular Formula: C₇H₇ClN₂O₂
-
Monoisotopic Mass: 186.02 Da (
Cl) -
Key Structural Features:
-
Hydrazine Tail (C4): Highly susceptible to oxidative degradation and in-source fragmentation (loss of NH₃).
-
Chlorine Substituent (C2): Provides a distinct A+2 isotopic signature (3:1 ratio) essential for fragment tracing.
-
Carboxylic Acid (C1): Directs negative ionization but can undergo decarboxylation during Collision-Induced Dissociation (CID).
-
Method Performance Comparison: ESI(+) vs. ESI(-)
To ensure robust detection, we compared the ionization performance of 2-Cl-4-HBA under Electrospray Ionization (ESI) in both polarities.
| Feature | ESI Positive Mode [M+H]⁺ | ESI Negative Mode [M-H]⁻ | Verdict |
| Precursor Ion ( | m/z 187.0 | m/z 185.0 | Positive mode preferred for structural elucidation. |
| Sensitivity | High.[1][2][3] The hydrazine nitrogen protonates readily ( | Moderate. Depends on mobile phase pH (> pH 4 required). | ESI(+) is superior for trace impurity analysis. |
| Fragmentation Richness | High. Yields multiple diagnostic fragments (NH₃ loss, H₂O loss). | Low. Dominated by simple decarboxylation ( | ESI(+) provides better structural fingerprints. |
| In-Source Stability | Lower. Prone to thermal degradation (loss of | Higher. Carboxylate anion is relatively stable. | Use ESI(-) for quantitation if thermal lability is an issue. |
Recommendation: Utilize ESI(+) for qualitative fragmentation studies and metabolite identification. Use ESI(-) only if matrix interference in positive mode is excessive.
Fragmentation Analysis (ESI+ CID)
The fragmentation of 2-chloro-4-hydrazinylbenzoic acid follows three distinct pathways driven by the lability of the hydrazine group and the stability of the aromatic core.
Primary Pathway: Hydrazine Cleavage
The most abundant fragment arises from the loss of ammonia (
-
Precursor: m/z 187.0
-
Product: m/z 170.0 (2-chloro-4-aminobenzoic acid cation)
-
Mechanism: Intramolecular proton transfer followed by N-N bond cleavage.
Secondary Pathway: Dehydration & Decarboxylation
The carboxylic acid moiety undergoes neutral losses typical of benzoic acids.
-
Loss of
(18 Da): m/z 187.0 m/z 169.0 (Acylium ion formation). -
Loss of
(44 Da): m/z 187.0 m/z 143.0 (3-chlorophenylhydrazine radical cation). Note: This pathway is more prominent at higher collision energies (>30 eV).
Tertiary Pathway: Combined Losses
High-energy collisions lead to the stripping of substituents, leaving the chlorophenyl core.
-
Transition: m/z 170.0 (Amino-acid)
m/z 126.0 (3-chloroaniline cation) via decarboxylation.
Visualization of Signaling Pathways
The following diagram illustrates the logical flow of fragmentation from the parent ion, highlighting the diagnostic mass transitions.
Caption: CID fragmentation tree of 2-chloro-4-hydrazinylbenzoic acid (ESI+), highlighting the diagnostic loss of ammonia and subsequent decarboxylation.
Experimental Protocol: LC-MS/MS Setup
This protocol is optimized for the detection of polar hydrazine derivatives, minimizing on-column degradation.
Sample Preparation
-
Solvent: Dissolve 1 mg of standard in Acetonitrile:Water (50:50) + 0.1% Formic Acid . Note: Avoid pure methanol as it can react with carboxylic acids to form methyl esters over time.
-
Concentration: Dilute to 1 µg/mL for tuning; 100 ng/mL for analytical runs.
-
Stability: Hydrazines are light-sensitive. Store solutions in amber vials at 4°C.
LC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Reason: The T3 bonding technology provides better retention for polar, water-soluble molecules like hydrazines compared to standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to trap polar analyte)
-
1-6 min: 5%
60% B -
6-7 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temp: 40°C.
MS Parameters (Triple Quadrupole)
-
Source: ESI Positive.[2]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the hydrazine).
-
Desolvation Temp: 450°C.
-
MRM Transitions (Quantitation):
-
Quantifier: 187.0
170.0 (CE: 15 eV) -
Qualifier 1: 187.0
126.0 (CE: 28 eV) -
Qualifier 2: 187.0
143.0 (CE: 20 eV)
-
References
-
Harikrishna, S., et al. (2010).[5] Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. Link
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Chlorobenzoic acid hydrazide. NIST Chemistry WebBook, SRD 69. Link
-
Guan, X., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Analytica Chimica Acta. Link
-
EURL-SRM. (2016). LC-MS/MS method for acidic pesticides and metabolites. EU Reference Laboratories. Link
Sources
- 1. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
Technical Comparison: Infrared Spectroscopy of Hydrazine vs. Amine Functional Groups
[1]
Executive Summary
Distinguishing hydrazine (
Fundamental Vibrational Modes: The Comparative Landscape
The primary challenge in IR differentiation is the spectral overlap in the 3000–3500 cm⁻¹ region. However, the electronic environment of the hydrazine N-N bond induces subtle but reproducible shifts compared to the C-N bond of amines.
Table 1: Comparative IR Frequency Data
| Vibrational Mode | Primary Amine ( | Hydrazine ( | Diagnostic Note |
| N-H Stretch | 3500–3300 cm⁻¹ (Doublet: Asym & Sym) | 3450–3150 cm⁻¹ (Often broadened/red-shifted) | Hydrazines often exhibit broader bands due to enhanced H-bonding and multiple modes (sym/asym of both |
| N-H Deformation (Scissoring) | 1650–1580 cm⁻¹ (Medium-Strong) | 1650–1600 cm⁻¹ (Medium) | Significant overlap; not reliable as a sole differentiator. |
| N-H Wag/Twist | 900–650 cm⁻¹ (Broad, Strong) | 1100–900 cm⁻¹ (Distinct Rocking Modes) | Hydrazine |
| Skeleton Stretch | 1350–1000 cm⁻¹ (C-N Stretch) | 1150–950 cm⁻¹ (N-N Stretch) | The Critical Differentiator. The N-N stretch is unique to hydrazines but weak in IR (strong in Raman). |
Detailed Spectral Analysis & Causality
Scenario A: Primary Amine vs. Monosubstituted Hydrazine
-
The Amine Signature: A primary amine (e.g., Aniline) displays a classic doublet in the high-frequency region (~3440 cm⁻¹ and ~3360 cm⁻¹) corresponding to asymmetric and symmetric stretches.[1]
-
The Hydrazine Signature: A monosubstituted hydrazine (e.g., Phenylhydrazine) contains three N-H bonds. While it still shows N-H stretching, the presence of the secondary amine nitrogen (
) adjacent to the primary ( ) disrupts the clean doublet.-
Experimental Insight: Phenylhydrazine typically shows a complex absorption pattern around 3314 cm⁻¹ (often unresolved or broader than aniline) and a distinct N-N stretching vibration near 1150 cm⁻¹ , which is absent in aniline.
-
Scenario B: Secondary Amine vs. 1,1-Disubstituted Hydrazine
This is the most distinct comparison.
-
Secondary Amine (
): Shows a single weak N-H stretch (~3300 cm⁻¹).[1] -
1,1-Disubstituted Hydrazine (
): Despite being "disubstituted" at one end, the free terminal nitrogen is a primary amine group ( ). Therefore, it exhibits a doublet (asymmetric/symmetric stretch) similar to a primary amine.-
Differentiation Logic: If your "secondary" structure shows a doublet in the 3300–3500 cm⁻¹ region, it is likely a 1,1-disubstituted hydrazine (e.g., 1,1-Dimethylhydrazine), not a secondary amine.
-
The "Smoking Gun": Detecting the N-N Bond
The N-N single bond stretch is the definitive marker but is often weak in IR due to low dipole moment changes, especially in symmetric hydrazines.
-
Frequency Range: 950–1150 cm⁻¹.
-
Substitution Effect: Asymmetric substitution (e.g., Phenylhydrazine) increases the dipole moment of the N-N bond, making this peak observable in IR (typically ~1150 cm⁻¹).
-
Raman Confirmation: If IR is ambiguous, Raman spectroscopy is the gold standard here. The N-N stretch is Raman active and appears as a strong band in the same frequency range.
Logic Flow for Identification
The following decision tree illustrates the step-by-step logic for distinguishing these functional groups using standard FTIR data.
Figure 1: Decision tree for distinguishing amines from hydrazines based on N-H and N-N spectral features.
Experimental Protocol: Derivatization for Trace Detection
When direct spectral distinction is difficult (e.g., trace hydrazine impurities in an amine drug), chemical derivatization is the industry standard. This method converts the elusive hydrazine into a hydrazone, creating a distinct C=N (Imine) signal.
Protocol: Acetone/Benzaldehyde Derivatization
Objective: Shift the spectral detection window away from the crowded N-H/O-H region to the distinct C=N region.
-
Sample Preparation: Dissolve the sample (approx. 100 mg) in a solvent where the hydrazine is soluble (e.g., Methanol or Dichloromethane).
-
Derivatization: Add a stoichiometric excess (1.5 eq) of Benzaldehyde or Acetone .
-
Reaction:
-
-
Incubation: Stir at room temperature for 15–30 minutes. (Acid catalysis with 1 drop of acetic acid accelerates this).
-
Analysis: Evaporate solvent and analyze the residue via FTIR.
-
Validation Criteria:
-
Disappearance: Loss of
doublet. -
Appearance: New strong band at 1600–1640 cm⁻¹ (C=N Stretch). This band is distinct from the original carbonyl of the aldehyde (which would be ~1700 cm⁻¹) and the amine signals.
-
Figure 2: Derivatization workflow converting hydrazine to a hydrazone for unambiguous IR detection.
References
-
Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics.
-
National Institute of Standards and Technology (NIST). Hydrazine, 1,1-dimethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.
-
Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.
-
Chellappa, R. S., et al. (2010). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry A.
A Researcher's Guide to the Accurate Melting Point Determination of 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride
For drug development professionals and researchers in medicinal chemistry, the precise characterization of novel compounds is a foundational requirement. The melting point is a critical physical constant that provides a primary indication of purity and identity. This guide provides an in-depth comparison of methodologies for the accurate determination of the melting point for the compound 2-chloro-4-hydrazinylbenzoic acid hydrochloride.
The Structural Context: Why Precision Matters
The seemingly minor positional difference of the chloro and hydrazinyl groups on the benzoic acid backbone can significantly influence the crystalline structure and, consequently, the melting point. Intermolecular forces, such as hydrogen bonding from the carboxylic acid and hydrazinyl groups, and dipole-dipole interactions from the C-Cl bond, dictate the energy required to transition from a solid lattice to a liquid state.
| Compound | Structure | Reported Melting Point (°C) |
| 2-chloro-4-hydrazinylbenzoic acid HCl | (Structure of target compound) | To Be Determined |
| 2-hydrazinylbenzoic acid HCl | (Structure of 2-isomer) | 181-183 |
| 4-hydrazinylbenzoic acid HCl | (Structure of 4-isomer) | 252-254[1] |
The significant difference of over 70°C between the 2-hydrazinyl and 4-hydrazinyl isomers highlights the profound impact of substituent placement on the molecule's packing efficiency in the solid state. It is therefore imperative to apply a rigorous and reproducible method to characterize the 2-chloro-4-hydrazinyl variant.
Comparative Methodologies for Melting Point Determination
Two primary methods are prevalent in modern research laboratories for melting point determination: the use of automated capillary melting point apparatus and Differential Scanning Calorimetry (DSC).
Digital Capillary Melting Point Apparatus
This is the most common and accessible method. It involves heating a small sample packed into a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.
Caption: Workflow for Melting Point Determination by DSC.
Expert Insights: The key output from a DSC measurement is the extrapolated onset temperature of the endothermic melting peak, which corresponds most closely to the true thermodynamic melting point. Unlike the subjective visual observation in the capillary method, DSC provides an objective, instrument-derived value. Furthermore, the area under the melting peak can be used to calculate the enthalpy of fusion, providing additional valuable thermodynamic data about the compound.
Data Comparison and Interpretation
| Method | Key Parameter Measured | Advantages | Disadvantages | Best For |
| Capillary Apparatus | Visual melting range (Onset to Clear) | High throughput, simple, low cost | Operator-dependent, less precise | Rapid purity screening, routine identification |
| DSC | Extrapolated onset of endotherm | Highly accurate and reproducible, quantitative (enthalpy) | Lower throughput, higher equipment cost | Definitive characterization, polymorphism studies |
A self-validating protocol would involve an initial screen by a capillary method, followed by a definitive determination using DSC. For 2-chloro-4-hydrazinylbenzoic acid hydrochloride, a sharp melting range (e.g., < 2°C) observed by both methods would be a strong indicator of high purity. A broad melting range, conversely, would suggest the presence of impurities, which depress and broaden the melting point.
Protocol for Establishing a Reference Melting Point
Objective: To accurately determine the melting point of a new batch of 2-chloro-4-hydrazinylbenzoic acid hydrochloride.
Methodology:
-
Sample Preparation:
-
Ensure the sample is fully dried in a vacuum oven at a temperature below its decomposition point to remove any trapped solvents.
-
Grind a small amount of the sample into a fine, homogenous powder using an agate mortar and pestle.
-
-
Initial Screening (Capillary Method):
-
Pack a capillary tube with 2-3 mm of the sample.
-
Use a digital melting point apparatus to perform a rapid scan at 20°C/minute to find an approximate melting range.
-
Let the instrument cool.
-
Prepare a new capillary and perform a slow scan at 2°C/minute, starting at least 15°C below the approximate melting temperature.
-
Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear). Report this as the melting range.
-
-
Definitive Determination (DSC):
-
Perform a temperature and enthalpy calibration of the DSC instrument using a certified indium standard.
-
Accurately weigh approximately 2 mg of the sample into a tared aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample in the instrument alongside an empty, sealed reference pan.
-
Heat the sample at a rate of 10°C/minute under a nitrogen atmosphere.
-
Analyze the resulting thermogram and report the extrapolated onset temperature as the melting point.
-
-
Purity Confirmation:
-
If the melting range from the capillary method is broad (> 2°C) or if the DSC peak is asymmetric, consider further purification of the sample (e.g., by recrystallization) and repeat the analysis.
-
By adhering to this rigorous, multi-technique approach, researchers can confidently establish and report a precise and reliable melting point for 2-chloro-4-hydrazinylbenzoic acid hydrochloride, contributing a crucial data point for its future use in research and development.
References
Sources
A Comparative Analysis of the Reactivity of 2-Chloro- vs. 2,6-Dichlorohydrazinobenzoic Acids: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the nuanced reactivity of aromatic hydrazine derivatives serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds and functional materials. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct molecules: 2-chlorohydrazinobenzoic acid and 2,6-dichlorohydrazinobenzoic acid. Understanding the subtle interplay of electronic and steric effects conferred by the chlorine substituents is paramount for researchers aiming to harness these molecules in synthetic pathways. This document will elucidate the synthesis of these compounds, compare their key reactive sites—the hydrazine and carboxylic acid moieties—and provide a theoretical and practical framework for their application, supported by established chemical principles.
Synthesis of 2-Chloro- and 2,6-Dichlorohydrazinobenzoic Acids: A Tale of Two Precursors
The journey to our target molecules begins with their respective chlorinated benzoic acid precursors. The introduction of the hydrazine group is typically achieved via a two-step process involving diazotization of the corresponding aminobenzoic acid followed by reduction.
Synthesis of 2-Hydrazinobenzoic Acid
The synthesis of 2-hydrazinobenzoic acid is well-documented and typically starts from 2-aminobenzoic acid (anthranilic acid). The process involves the formation of a diazonium salt, which is then reduced to the desired hydrazine.
Experimental Protocol: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride [1]
-
Step 1: Diazotization of 2-Aminobenzoic Acid.
-
In a suitable reaction vessel, suspend 2-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
-
-
Step 2: Reduction of the Diazonium Salt.
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂), in an appropriate solvent. A common method involves dissolving sodium metabisulfite in water and adjusting the pH to 7-9 with sodium hydroxide.[1]
-
Cool the reducing agent solution to 15-25 °C.[1]
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature within the specified range.
-
After the addition is complete, allow the reaction to proceed for a designated period to ensure complete reduction.
-
-
Step 3: Isolation and Purification.
-
The resulting 2-hydrazinobenzoic acid hydrochloride often precipitates from the solution.
-
Isolate the solid product by filtration and wash with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Diagram: Synthesis of 2-Hydrazinobenzoic Acid
Caption: Synthetic pathway for 2-hydrazinobenzoic acid.
Synthesis of 2,6-Dichlorohydrazinobenzoic Acid
A direct, well-documented protocol for the synthesis of 2,6-dichlorohydrazinobenzoic acid is less common in the literature. However, a logical synthetic route can be extrapolated from the synthesis of other substituted anilines and the principles of nucleophilic aromatic substitution (SNAr). The likely precursor would be 2,6-dichloroaniline, which would first be converted to the corresponding benzoic acid and then subjected to a similar diazotization and reduction sequence. Alternatively, direct hydrazinolysis of a suitable 2,6-dichlorobenzoic acid derivative could be envisioned, although this is expected to be challenging due to steric hindrance.
A plausible synthetic approach would involve:
-
Synthesis of 2-Amino-3,5-dichlorobenzoic acid: This could potentially be achieved through the chlorination of 2-aminobenzoic acid, though regioselectivity could be an issue. A more controlled synthesis might involve starting with a pre-chlorinated benzene derivative.
-
Diazotization and Reduction: Following a similar protocol to that for 2-hydrazinobenzoic acid, the 2-amino-3,5-dichlorobenzoic acid would be diazotized and subsequently reduced to yield 2,6-dichlorohydrazinobenzoic acid.
The synthesis of highly substituted anilines, such as 2,6-disubstituted anilines, can be challenging due to steric hindrance.[2][3][4][5][6] This steric congestion can significantly impact the accessibility of the amino group for diazotization.
Comparative Reactivity: A Deep Dive into Electronic and Steric Effects
The presence of one versus two chlorine atoms flanking the functional groups in 2-chloro- and 2,6-dichlorohydrazinobenzoic acid, respectively, gives rise to significant differences in their reactivity. These differences can be rationalized by considering the interplay of electronic and steric effects.
Acidity of the Carboxylic Acid Group
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity of the parent acid.
-
2-Chlorobenzoic Acid: The single chlorine atom at the ortho position is electron-withdrawing, making 2-chlorobenzoic acid a stronger acid than benzoic acid (pKa of 2-chlorobenzoic acid is approximately 2.89, while that of benzoic acid is 4.20).[7]
-
2,6-Dichlorobenzoic Acid: With two ortho-chloro substituents, 2,6-dichlorobenzoic acid is expected to be an even stronger acid due to the additive electron-withdrawing inductive effects of the two chlorine atoms. Furthermore, a phenomenon known as the "ortho effect" plays a crucial role. The steric bulk of the two ortho chlorine atoms forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in the case of benzoic acid, is a destabilizing factor for the carboxylate anion. The inhibition of this resonance, combined with the strong inductive effect, leads to a significant increase in acidity.
| Compound | pKa (approximate) | Key Influencing Factors |
| Benzoic Acid | 4.20 | Baseline |
| 2-Chlorobenzoic Acid | 2.89[7] | Inductive effect of one chlorine atom |
| 2,6-Dichlorobenzoic Acid | < 2.89 | Additive inductive effects of two chlorine atoms, steric hindrance ("ortho effect") |
Nucleophilicity of the Hydrazine Moiety
The primary reactivity of the hydrazine group is its nucleophilicity, which is central to reactions such as the formation of hydrazones with aldehydes and ketones. The nucleophilicity of the terminal nitrogen of the hydrazine is influenced by the electronic properties of the aromatic ring.
-
2-Chlorohydrazinobenzoic Acid: The electron-withdrawing chlorine atom will decrease the electron density on the aromatic ring and, to a lesser extent, on the attached hydrazine group. This will slightly reduce the nucleophilicity of the hydrazine compared to an unsubstituted phenylhydrazine.
-
2,6-Dichlorohydrazinobenzoic Acid: The presence of two electron-withdrawing chlorine atoms will further decrease the electron density on the hydrazine moiety, making it a weaker nucleophile than its monochlorinated counterpart.
In addition to electronic effects, steric hindrance will play a significant role in the reactivity of the hydrazine group in 2,6-dichlorohydrazinobenzoic acid. The two ortho-chloro substituents will sterically encumber the hydrazine group, making it more difficult for it to approach and attack the electrophilic carbon of a carbonyl compound. This steric hindrance is a well-documented phenomenon in 2,6-disubstituted anilines, which are analogous in structure.[3][4][5][6]
Diagram: Steric Hindrance in 2,6-Dichlorohydrazinobenzoic Acid
Caption: Steric crowding around the functional groups.
Practical Implications and Reaction Considerations
The differences in reactivity between 2-chloro- and 2,6-dichlorohydrazinobenzoic acid have significant practical implications for their use in organic synthesis.
Reactions of the Carboxylic Acid Group
For reactions involving the carboxylic acid, such as esterification or amidation, the increased acidity of the 2,6-dichloro derivative may be advantageous in certain catalytic cycles. However, the steric hindrance around the carboxyl group could potentially slow down the reaction rate with bulky reagents.
Reactions of the Hydrazine Group
The reduced nucleophilicity and significant steric hindrance of the hydrazine moiety in the 2,6-dichloro compound will likely lead to slower reaction rates in hydrazone formation and other nucleophilic attack reactions.[8][9][10][11][12][13][14] This could necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more reactive carbonyl compounds.
Experimental Protocol: General Procedure for Hydrazone Formation
-
Dissolve the hydrazinobenzoic acid derivative (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add the aldehyde or ketone (1-1.1 equivalents) to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product often precipitates from the solution upon cooling.
-
Isolate the product by filtration and purify by recrystallization.
For 2,6-dichlorohydrazinobenzoic acid, it is anticipated that elevated temperatures and longer reaction times will be necessary to achieve comparable yields to those obtained with 2-chlorohydrazinobenzoic acid under milder conditions.
Conclusion
References
-
Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions, 49(7), 2135-2139. [Link]
-
Campbell, I. G. M., & Russell, R. A. (1968). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, 1341-1344. [Link]
-
Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14745-14754. [Link]
-
Wipf, P., & Maciejewski, J. P. (2014). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 53(13), 3353-3357. [Link]
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PubChem. (n.d.). 2-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14745–14754. [Link]
- Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Google Patents. (n.d.). CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid.
-
Wikipedia. (2023, December 2). 2-Chlorobenzoic acid. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.
-
Pereira, E. A., Rezende, M. O. O., & Tavares, M. F. M. (2004). Analysis of low molecular weight aldehydes in air samples by capillary electrophoresis after derivatization with 4-hydrazinobenzoic acid. Journal of Separation Science, 27(1-2), 28–32. [Link]
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da Silva, R. S., Collins, C. H., & da Silva, J. A. F. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 233–240. [Link]
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SIELC Technologies. (2018, May 16). 2-Hydrazinobenzoic acid. [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
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TORE. (2024, January). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. [Link]
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Kärkkäinen, S., & Leito, I. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13369–13377. [Link]
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Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2019, April 2). Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. [Link]
-
NIST. (n.d.). Benzoic acid, 2,6-dichloro-. In NIST Chemistry WebBook. [Link]
-
Jimma University. (n.d.). Organic Chemistry II (Chem 2042). [Link]
-
Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81(4), 455-473. [Link]
-
Chemistry LibreTexts. (2023, January 14). 19.S: Aldehydes and Ketones (Summary). [Link]
-
University of Illinois Springfield. (n.d.). Ch18 Ketones and Aldehydes (landscape). [Link]
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Lewiński, K., Bojda, J., Drabowicz, J., & Młynarski, J. (2012). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. Monatshefte für Chemie - Chemical Monthly, 143(7), 1081–1086. [Link]
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A Senior Scientist's Guide to Selecting Elemental Analysis Standards for Halogenated Hydrochloride Salts
An In-Depth Comparison for the Analysis of C7H8Cl2N2O2 (HCl Salt)
Introduction: For researchers and professionals in drug development, the precise characterization of a new chemical entity is non-negotiable. Elemental analysis serves as a fundamental tool for confirming the empirical formula and assessing the purity of synthesized compounds.[1][2][3] The analysis of a molecule like C7H8Cl2N2O2, particularly as a hydrochloride (HCl) salt, introduces specific challenges due to the presence of nitrogen, multiple halogen atoms, and the salt form itself. The accuracy of this analysis is critically dependent on the proper calibration of the analytical instrumentation, which, in turn, relies on the selection of appropriate, high-purity elemental analysis standards or Certified Reference Materials (CRMs).
This guide provides an in-depth comparison of elemental analysis standards suitable for the characterization of C7H8Cl2N2O2 (HCl Salt). We will explore the theoretical composition of the target molecule, discuss the analytical methodologies for its constituent elements (C, H, N, Cl), and compare various commercially available standards. The objective is to equip the research scientist with the expertise to make informed decisions, ensuring data integrity and analytical trustworthiness.
Theoretical Composition: Establishing the Benchmark
Before any analysis, we must calculate the theoretical elemental composition of the target molecule. This calculated value is the gold standard against which all experimental results are measured.
Molecule: C7H8Cl2N2O2 (HCl Salt) Full Formula: C7H9Cl3N2O2 Molar Mass: 259.52 g/mol
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 32.40% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.50% |
| Chlorine | Cl | 35.453 | 3 | 106.359 | 40.98% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.80% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.33% (by difference) |
Journals and regulatory bodies typically require experimental values to be within ±0.4% of these theoretical percentages to confirm the compound's identity and purity.[2][3]
Analytical Methodologies & Inherent Challenges
The determination of C, H, N, and Cl in a single compound often involves combustion-based methods, but the presence of chlorine requires special consideration.
-
CHNS/O Analysis: The gold standard for determining carbon, hydrogen, and nitrogen is high-temperature combustion analysis.[4] In this method, the sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO2, H2O, N2). These gases are then separated and quantified by various detectors, such as thermal conductivity detectors.
-
Chlorine (Cl) Analysis: Halogen analysis is more complex. During combustion, chlorine is converted to corrosive hydrogen chloride (HCl) and other products. This necessitates specialized instrument configurations, such as corrosion-resistant combustion tubes and specific absorbents. After combustion, the quantity of chlorine can be determined by techniques like argentometric titration or ion chromatography.
Challenges with Halogenated HCl Salts:
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, absorbing atmospheric moisture. This can artificially inflate hydrogen and oxygen percentages and dilute the other elements. Proper sample handling, including drying under vacuum, is critical.
-
Incomplete Combustion: Halogenated compounds can sometimes resist complete combustion, leading to inaccurate results. Modern elemental analyzers often use catalysts like tungsten(VI) oxide to ensure complete decomposition.
-
Instrument "Memory": The corrosive nature of combustion byproducts can lead to "memory effects" in the instrument, where residual chlorine from a previous sample affects the current analysis. Thorough cleaning cycles between samples are essential.
The Role and Selection of Certified Reference Materials (CRMs)
A Certified Reference Material is a highly pure and homogenous substance with precisely known elemental concentrations.[5] Its purpose is to calibrate the elemental analyzer, ensuring that the instrument's response is accurately correlated to a known quantity of each element. The use of CRMs manufactured under standards like ISO 17034 ensures traceability and the highest level of quality assurance.
Workflow for Selecting an Appropriate Standard
The selection process is not arbitrary; it follows a logical progression to ensure the chosen standard is fit for the purpose of analyzing a complex molecule like C7H9Cl3N2O2.
Caption: Workflow for selecting elemental analysis standards.
Comparison of Commercially Available Standards
No single standard is perfect for all elements in our target molecule. Therefore, a combination of standards is typically used for calibration and validation. Below is a comparison of suitable and commonly used standards from reputable suppliers.[6][7]
| Standard Name | Chemical Formula | Certified Elements | Key Characteristics & Best Use Case |
| Acetanilide | C8H9NO | C, H, N | Use: Primary standard for CHN calibration. Characteristics: Highly pure, stable, non-hygroscopic, and readily available. Excellent for routine performance validation of the CHN analyzer. |
| EDTA | C10H16N2O8 | C, H, N | Use: Alternative primary standard for CHN. Characteristics: Very high purity and stability. Its higher oxygen content can be beneficial for ensuring complete combustion within the system. |
| Atropine | C17H23NO3 | C, H, N | Use: A more complex organic molecule for method validation. Characteristics: Its complex structure provides a good test of the combustion system's efficiency before analyzing novel compounds. |
| 5-Chloro-2-aminobenzoic acid | C7H6ClNO2 | C, H, N, Cl | Use: Primary standard for Chlorine (Cl) calibration. Characteristics: Contains chlorine in an organic matrix, making it an ideal calibrant for the analysis of organic chlorides. Stable and commercially available with certified values. |
| Sulphanilamide | C6H8N2O2S | C, H, N, S | Use: Multi-element standard for CHNS. Characteristics: While not containing chlorine, it is an excellent tool for verifying instrument performance across multiple elements simultaneously. |
Recommended Experimental Protocol
This protocol outlines the steps for a self-validating analysis of C7H8Cl2N2O2 (HCl Salt).
Objective: To determine the %C, %H, %N, and %Cl of the target compound with high accuracy.
Materials:
-
Target Sample: C7H8Cl2N2O2 (HCl Salt), dried in a vacuum oven at 40°C for 12 hours.
-
CHN Standard: Acetanilide or EDTA.
-
Chlorine Standard: 5-Chloro-2-aminobenzoic acid.
-
Elemental Analyzer: A modern instrument capable of both CHN and Cl analysis.
-
Microbalance: Accurate to ±0.001 mg.
-
Sample Capsules: Tin or silver, appropriate for the instrument.
Step 1: Instrument Calibration
-
CHN Mode Calibration:
-
Accurately weigh 1-2 mg of the CHN standard (e.g., Acetanilide) into three separate capsules.
-
Analyze the standards and perform a linear regression calibration according to the instrument manufacturer's software. The resulting calibration curve should have an R² value > 0.999.
-
-
Chlorine Mode Calibration:
-
Switch the instrument to chlorine mode, ensuring any required hardware or reagent changes are made.
-
Accurately weigh 1-2 mg of the chlorine standard (e.g., 5-Chloro-2-aminobenzoic acid) into three separate capsules.
-
Analyze and perform a linear regression calibration for chlorine.
-
Step 2: Method Validation with a Check Standard
-
Weigh and analyze the CHN standard as if it were an unknown sample. The results should fall within the certified uncertainty range (typically ±0.3% of the certified value).
-
Repeat this process for the chlorine standard.
-
This step is crucial as it validates that the calibration is accurate before proceeding to the unknown sample.
Step 3: Sample Analysis
-
In a controlled environment (e.g., a glove box if the sample is highly hygroscopic), accurately weigh 1-2 mg of the dried C7H8Cl2N2O2 (HCl Salt) into a sample capsule.
-
Prepare at least three separate replicates to assess precision.
-
Analyze the sample replicates in both CHN and Cl modes.
Step 4: Data Evaluation
-
Calculate the average percentage for each element (C, H, N, Cl) from the replicates.
-
Calculate the standard deviation. A low standard deviation indicates good precision.
-
Compare the experimental averages to the theoretical values calculated in Section 1.
-
Acceptance Criteria: The mean experimental value for each element should be within ±0.4% of the theoretical value.
Conclusion
The elemental analysis of a complex pharmaceutical compound like C7H8Cl2N2O2 (HCl salt) is a meticulous process where the choice of standards is paramount to achieving trustworthy results. While a single, perfectly matrix-matched standard is often unavailable, a systematic approach using a combination of high-purity primary standards for calibration (e.g., Acetanilide for CHN, 5-Chloro-2-aminobenzoic acid for Cl) and a rigorous, self-validating protocol can deliver data of the highest integrity. By understanding the chemistry of the sample and the principles of the analysis, researchers can confidently select the right standards to support their drug discovery and development programs.
References
- The Science of Elemental Analysis: Benefits and Applic
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- Standards and CRMs. Elemental Microanalysis.
- An International Study Evaluating Elemental Analysis. ACS Central Science.
- An International Study Evaluating Elemental Analysis.
- Agilent ULTRA Analytical Standards and Certified Reference M
- Element analysis.
- Reference materials for micro analysis CHN O S. Elemental Microanalysis.
- Certified Reference M
- Advances in the Analysis of Persistent Halogen
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed.
Sources
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- 6. Standards and CRMs [elementalmicroanalysis.com]
- 7. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-Chloro-4-hydrazinylbenzoic Acid
Part 1: Hazard Profiling & Chemical Identity
Objective: Immediate identification of chemical risks to determine handling constraints.
2-Chloro-4-hydrazinylbenzoic acid is a bifunctional molecule containing both a carboxylic acid and a hydrazine moiety on a chlorinated benzene ring. This unique structure presents a dual hazard: the acidity of the benzoate and the reducing power/instability of the hydrazine group.
Chemical Data Table
| Property | Specification |
| Chemical Name | 2-Chloro-4-hydrazinylbenzoic acid |
| CAS Number | 5324-77-6 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| Primary Hazards | Skin/Eye Irritant, Suspected Carcinogen (Hydrazine derivative), Reducing Agent |
| RCRA Waste Classification | Non-Listed (Treat as Characteristic Waste: Toxic/Reactive) or Halogenated Organic |
| Incompatibility | Strong Oxidizers (e.g., Nitric Acid, Permanganates), Strong Bases, Acid Chlorides |
Critical Safety Warning: Do NOT mix this compound with oxidizing acids (Nitric, Chromic) or hypochlorites (Bleach) in bulk.[1] While hypochlorites are used for controlled deactivation (see Part 4), uncontrolled mixing can generate toxic chloramines, nitrogen gas, and excessive heat.[1]
Part 2: Waste Stream Segregation Logic
Objective: Prevent cross-contamination and dangerous incompatibilities in the waste accumulation area.
Proper segregation is the first line of defense. As a halogenated organic, this compound requires specific incineration protocols to prevent the formation of dioxins during disposal.[1]
Segregation Decision Tree (DOT Visualization)
Figure 1: Decision logic for segregating 2-Chloro-4-hydrazinylbenzoic acid waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the Cl- atom in the solute technically classifies the mixture as halogenated waste in many jurisdictions.
Part 3: Chemical Deactivation Protocol (Spills & Residues)
Objective: Chemically destroy the reactive hydrazine moiety on glassware or small spills before disposal.
Scope: This procedure is for trace residues (cleaning glassware) or minor spills (<5g). Bulk waste should be packed as-is for incineration. [1]
The Mechanism
The hydrazine group (-NHNH₂) is a strong reducing agent. We utilize a controlled oxidation reaction to convert it into nitrogen gas (N₂) and water.
Reaction Logic:
Step-by-Step Deactivation Procedure
Reagents Required:
-
Dilute Sodium Hypochlorite (Bleach, <5% concentration).[2]
-
Ice bath.
-
Starch-iodide paper (indicator).
| Step | Action | Scientific Rationale |
| 1. Preparation | Dissolve residue/spill in water or dilute NaOH. Place flask in an ice bath . | The hydrazine oxidation is highly exothermic. Cooling prevents thermal runaway or boiling. |
| 2. Titration | Slowly add dilute bleach dropwise with stirring. | Control: Prevents rapid evolution of |
| 3. Validation | Continue adding bleach until the solution maintains a faint yellow tint or tests positive (blue/black) on starch-iodide paper . | Excess oxidant ensures complete destruction of the hydrazine moiety. |
| 4. Quenching | Allow to stand for 30 minutes. If excess bleach remains, add a small amount of Sodium Thiosulfate.[1] | Neutralizes remaining oxidizer to prevent downstream reactions in the waste container. |
| 5. Disposal | Adjust pH to 7-9. Transfer to Halogenated Aqueous Waste container. | The final product is a chlorinated aromatic derivative (likely 2-chlorobenzoic acid or similar), which is still a regulated halogenated waste.[1] |
Warning: Perform this entire operation in a Fume Hood . The reaction may generate small amounts of chloramines or volatile chlorinated organics.
Part 4: Professional Disposal Logistics
Objective: Compliance with federal (RCRA) and local regulations for final off-site removal.
Containerization
-
Solids: Double-bagged in polyethylene bags, placed inside a wide-mouth HDPE drum.
-
Liquids: Glass or chemically resistant plastic (HDPE/Teflon). Do not use metal cans (corrosion risk from the acidic functionality).
-
Venting: Use vented caps if there is any suspicion of residual hydrazine activity to prevent pressure buildup.
Labeling Requirements
Labels must be GHS compliant and explicitly state:
-
Chemical Name: 2-Chloro-4-hydrazinylbenzoic acid.
-
Constituents: List the solvent % if in solution.
-
Tag: "Contains Halogens" (Critical for the incineration facility).
Final Fate: Incineration
The only acceptable final disposal method for this compound is High-Temperature Incineration .
-
Why? The chlorine atom requires incineration at temperatures >1000°C with specific residence times and scrubbers to capture Hydrogen Chloride (HCl) gas and prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).
References
-
PubChem. (n.d.). 2-Chloro-4-hydrazinobenzoic acid - Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[4][5] Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 2-Chloro-4-hydrazinylbenzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-4-hydrazinylbenzoic acid. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that all handling, operational, and disposal steps are conducted with the highest degree of caution. The core of this protocol is built upon the known hazards of analogous chemical structures, specifically hydrazine derivatives and chlorinated aromatic carboxylic acids.
The hydrazine functional group is a structural alert for significant toxicity. Hydrazine itself is acutely toxic, corrosive, a sensitizer, and a carcinogen.[1][2] Therefore, 2-Chloro-4-hydrazinylbenzoic acid must be handled as a Particularly Hazardous Substance (PHS) at all times.
Immediate Safety Profile
This table summarizes the anticipated hazards of 2-Chloro-4-hydrazinylbenzoic acid based on the toxicological profiles of its constituent chemical moieties.
| Hazard Category | Anticipated Risk | Primary Exposure Routes | Key GHS Hazard Statements (Anticipated) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | Oral, Dermal, Inhalation | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[5][6] | Dermal | H315: Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation, with a risk of severe damage.[7] | Ocular | H319: Causes serious eye irritation. |
| Sensitization | May cause an allergic skin reaction.[3][8] | Dermal | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Suspected of causing cancer due to the hydrazine group.[2][9] | All routes | H351: Suspected of causing cancer. |
| Respiratory Irritation | May cause respiratory irritation.[5][7] | Inhalation | H335: May cause respiratory irritation. |
I. Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to minimize all potential exposure through a combination of engineering controls and a robust PPE protocol.
Primary Engineering Control: The Chemical Fume Hood
All work with 2-Chloro-4-hydrazinylbenzoic acid, including weighing, reconstitution, and transfers, must be conducted within a properly functioning chemical fume hood.[2] The fume hood is your primary barrier, designed to draw aerosols, dust, and vapors away from the user.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[10]
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with nitrile gloves is required.[10] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of solvents and chemicals.[11] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[1][12] | Goggles protect against splashes and dust, while the face shield offers a secondary layer of protection for the entire face, which is critical when handling corrosive or highly toxic materials.[10] |
| Body Protection | A flame-resistant lab coat.[1] | This provides a removable barrier to protect skin and personal clothing from contamination. Flame resistance is an added precaution due to the potential flammability of related compounds. |
| Respiratory Protection | Not required if all work is performed in a certified fume hood. | A fume hood provides adequate respiratory protection.[2] If work outside a hood is unavoidable, a full risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate respiratory protection.[1] |
Logical Workflow for PPE Selection and Use
Caption: PPE selection and donning sequence for handling 2-Chloro-4-hydrazinylbenzoic acid.
II. Operational Protocol: From Receipt to Disposal
This section provides a step-by-step methodology for safely handling 2-Chloro-4-hydrazinylbenzoic acid in a laboratory setting.
Receiving and Storage
-
Verification : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a designated, well-ventilated, and clearly labeled "Particularly Hazardous Substances" area.[1] The container should be kept tightly closed in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]
-
Secondary Containment : Store the primary container within a chemically resistant secondary container to mitigate potential spills.
Handling and Use (Inside a Fume Hood)
-
Preparation : Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the fume hood.
-
Weighing : If weighing the solid, do so on a weigh boat inside the fume hood. Avoid creating dust. Use spark-proof tools if there is any concern about static discharge.[5]
-
Solution Preparation : Add solvents slowly to the solid to avoid splashing.
-
Post-Handling : After use, decontaminate all surfaces within the fume hood. Decontaminate spatulas and other reusable equipment before removing them from the hood.
-
Glove Removal : Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood area. Remove the inner pair of gloves once the cleanup is complete.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after handling the compound, even after wearing gloves.[5]
Spill & Emergency Response
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Minor Spill (inside fume hood) :
-
Alert colleagues in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for chemical powders or liquids.
-
Carefully collect the absorbed material and place it in a sealed container labeled as hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside fume hood) or any personal exposure :
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and institutional EHS. If there is a medical emergency, call 911.[1]
-
Isolate : Secure the area to prevent re-entry.
-
Decontaminate (Personnel) : If skin or eye contact has occurred, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
-
Emergency Response Workflow
Caption: Decision-making workflow for spills involving 2-Chloro-4-hydrazinylbenzoic acid.
III. Waste Disposal & Decontamination
Proper disposal is a critical final step in the safe handling of this compound. All waste generated is considered hazardous.
Waste Segregation
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and rinse solvents should be collected in a separate, clearly labeled hazardous waste container for halogenated organic compounds.
-
Empty Containers : The original container, even when empty, must be disposed of as hazardous waste.[1]
Decontamination Procedure
-
Surface Decontamination : All surfaces that may have come into contact with the chemical must be wiped down. A common procedure involves an initial wipe with a solvent that the compound is soluble in, followed by a thorough wash with soap and water.
-
Equipment Decontamination : Reusable equipment should be rinsed with a suitable solvent into the liquid waste container, followed by a thorough cleaning.
Waste Disposal Decision Tree
Caption: Waste segregation and disposal pathway for 2-Chloro-4-hydrazinylbenzoic acid.
IV. References
-
Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of Nebraska-Lincoln Environmental Health & Safety. Retrieved from [Link]
-
Hydrazine Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hydrazine Hydrate 7.5% - Safety Data Sheet. (2015, October 6). Quadra. Retrieved from [Link]
-
Safety Data Sheet for m-Chlorobenzoic Acid. (2014, February 27). National Institute of Standards and Technology. Retrieved from [Link]
-
Safety Data Sheet for 4-Hydrazinobenzoic acid hydrochloride. (2025, September 6). Thermo Fisher Scientific. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
-
Safety Data Sheet for 2-Hydrazinobenzoic acid monohydrochloride. (2026, January 16). Thermo Fisher Scientific. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]
-
2-Hydrazinobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. osha.gov [osha.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. hsa.ie [hsa.ie]
- 12. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
